molecular formula C19H20N2O B1292380 4'-(Amyloxy)benzylidene-4-cyanoaniline CAS No. 37075-25-5

4'-(Amyloxy)benzylidene-4-cyanoaniline

Cat. No.: B1292380
CAS No.: 37075-25-5
M. Wt: 292.4 g/mol
InChI Key: IUWUDHSOMQRZCV-UHFFFAOYSA-N
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Description

4'-(Amyloxy)benzylidene-4-cyanoaniline is a useful research compound. Its molecular formula is C19H20N2O and its molecular weight is 292.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4'-(Amyloxy)benzylidene-4-cyanoaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4'-(Amyloxy)benzylidene-4-cyanoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-(Amyloxy)benzylidene-4-cyanoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-pentoxyphenyl)methylideneamino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-2-3-4-13-22-19-11-7-17(8-12-19)15-21-18-9-5-16(14-20)6-10-18/h5-12,15H,2-4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWUDHSOMQRZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633428
Record name 4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzonitrile
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Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37075-25-5
Record name 4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(Amyloxy)benzylidene-4-cyanoaniline
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Foundational & Exploratory

Technical Monograph: 4'-(Amyloxy)benzylidene-4-cyanoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Structural Classification: Mesogenic Schiff Base / Calamitic Liquid Crystal CAS Registry Number: 37075-25-5 Molecular Formula:


Molecular Weight:  292.38  g/mol 

Executive Summary

This technical guide profiles 4'-(Amyloxy)benzylidene-4-cyanoaniline , a rod-like (calamitic) molecule belonging to the homologous series of alkoxybenzylidene-cyanoanilines. While historically significant in the materials science sector for its liquid crystalline (LC) properties—specifically nematic and smectic mesophases—this scaffold is increasingly relevant in drug discovery . The azomethine (


) linker combined with a nitrile (

) tail provides a versatile pharmacophore for antimicrobial and cytotoxic screening, although its hydrolytic instability requires specific formulation strategies.

This guide details the synthesis, physicochemical characterization, and dual-application potential of this molecule, serving as a blueprint for researchers in both soft matter physics and medicinal chemistry.

Molecular Architecture & Physicochemical Properties[1][2][3]

The molecule is defined by three distinct structural domains that dictate its behavior:

  • Flexible Tail: The amyloxy (

    
    ) group acts as a "meltable" component, lowering the melting point and stabilizing liquid crystalline phases through van der Waals interactions.
    
  • Rigid Core: The central benzylidene-aniline linkage provides the structural anisotropy (aspect ratio) necessary for mesophase formation and intercalation into biological membranes.

  • Polar Head: The cyano (

    
    ) group creates a strong longitudinal dipole moment (
    
    
    
    D), essential for electro-optical switching in LCDs and for electrostatic binding in protein active sites.
Structural Visualization

The following diagram illustrates the synthesis and structural logic of the molecule.

MolecularStructure cluster_props Functional Domains Aldehyde Precursor A: 4-Amyloxybenzaldehyde (Lipophilic Tail) Intermediate Transition State: Carbinolamine Aldehyde->Intermediate Nucleophilic Attack Amine Precursor B: 4-Aminobenzonitrile (Polar Head) Amine->Intermediate + H+ (Catalyst) Product Target Molecule: 4'-(Amyloxy)benzylidene-4-cyanoaniline (Schiff Base Linker) Intermediate->Product - H2O (Dehydration) Imine Formation Tail Amyloxy Tail: Entropic Flexibility Tail->Product Linker Azomethine (-CH=N-): Conjugation & rigidity Linker->Product Head Cyano Group: Dipole Moment Head->Product

Figure 1: Synthetic logic and functional domain assembly of the target mesogen.

Synthetic Protocol & Optimization

The synthesis relies on a classic acid-catalyzed condensation reaction between an aldehyde and an amine. While conceptually simple, achieving "electronic grade" or "pharma grade" purity requires strict control over water removal, as the reaction is reversible.

Materials
  • Precursor A: 4-n-Amyloxybenzaldehyde (1.0 eq)

  • Precursor B: 4-Aminobenzonitrile (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (cat.[1] 2-3 drops)

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ) (optional if refluxing with Dean-Stark)
    
Step-by-Step Methodology
  • Solvation: Dissolve 10 mmol of 4-n-amyloxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 10 mmol of 4-aminobenzonitrile to the solution. Stir until fully dissolved.

  • Catalysis: Add 2–3 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Critical Control Point: For maximum yield, use a Dean-Stark trap to remove water, driving the equilibrium toward the Schiff base product.

  • Crystallization: Cool the reaction mixture slowly to room temperature, then to

    
     in an ice bath. The product should precipitate as a crystalline solid.
    
  • Purification: Filter the precipitate. Recrystallize at least twice from hot ethanol to remove unreacted amine (which acts as an impurity in LC phases and a toxicant in biological assays).

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete water removalUse molecular sieves (3Å) or Dean-Stark trap.
Oily Product Impurities preventing crystallizationRecrystallize using a Hexane:Ethanol (1:1) mix.
Color Shift (Red/Brown) Oxidation of aminePerform reaction under Nitrogen (

) atmosphere.[2]

Characterization Framework

Validation of the structure requires confirming the formation of the imine bond and the absence of carbonyl/amine precursors.

Spectroscopic Signatures[5]
  • FT-IR (Fourier Transform Infrared):

    • Target Signal: Strong absorption at 1615–1625 cm⁻¹ (

      
       stretching).
      
    • Absence Check: Disappearance of the carbonyl peak (

      
      , ~1680 cm⁻¹) and amine doublets (
      
      
      
      , 3300–3500 cm⁻¹).
    • Cyano Group: Sharp peak at ~2220–2230 cm⁻¹ (

      
      ).
      
  • ¹H-NMR (Nuclear Magnetic Resonance):

    • Azomethine Proton: Singlet at

      
       8.3–8.5 ppm  (
      
      
      
      ). This is the definitive proof of Schiff base formation.
    • Alkoxy Chain: Triplet at

      
       4.0 ppm (
      
      
      
      ) and multiplet at
      
      
      0.9–1.8 ppm (alkyl tail).
Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is mandatory to define the mesomorphic range.

  • Heating Scan: Look for two endothermic peaks.

    • 
       (Crystal 
      
      
      
      Mesophase): Melting point (typically 60–90°C range for this homolog).
    • 
       (Mesophase 
      
      
      
      Isotropic): Clearing point (transition to clear liquid).

Applications: Materials vs. Pharma

Materials Science: Liquid Crystals

This molecule acts as a "host" or dopant in nematic mixtures.

  • Mechanism: The rod-like shape allows molecules to align parallel to a director vector (

    
    ). The cyano group responds to electric fields, allowing the orientation to be switched (Fréedericksz transition).
    
  • Use Case: It is often mixed with cyanobiphenyls (e.g., 5CB) to adjust the elastic constants and operating temperature range of LCDs.

Drug Development: Bio-Active Scaffold

While primarily a material, the benzylidene-cyanoaniline structure is a privileged pharmacophore.

  • Cytotoxicity: Schiff bases interfere with cell division by binding to biological metal ions or intercalating into DNA. The cyano group can act as a metabolic "warhead" or hydrogen bond acceptor in enzyme pockets.

  • Stability Warning: The imine bond is hydrolytically unstable in acidic pH (e.g., stomach acid or tumor microenvironments).

    • Formulation Strategy: For biological testing, encapsulate in liposomes or use polymeric micelles to prevent premature hydrolysis.

BioActivity cluster_mech Mechanism of Action (Pharma) Molecule 4'-(Amyloxy)benzylidene-4-cyanoaniline Target1 Target A: Metalloproteins (Schiff base chelates metal ions) Molecule->Target1 Target2 Target B: DNA Intercalation (Planar aromatic core inserts between base pairs) Molecule->Target2 Target3 Target C: Tubulin Polymerization (Disrupts mitosis similar to combretastatins) Molecule->Target3 Result Outcome: Apoptosis / Cell Cycle Arrest Target1->Result Target2->Result Target3->Result

Figure 2: Potential pharmacological pathways for benzylidene-aniline derivatives.

References

  • ChemicalBook. (2023). 4'-(Amyloxy)benzylidene-4-cyanoaniline Properties and Suppliers. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 4'-[(4-Pentoxyphenyl)methylideneamino]benzonitrile.[3] National Library of Medicine. Retrieved from

  • MDPI. (2022). Synthesis and DFT Investigation of New Low-Melting Supramolecular Schiff Base Ionic Liquid Crystals. Molecules. Retrieved from

  • BenchChem. (2025).[4] Biological Activity of Benzylidene-4-cyanoaniline Derivatives: A Technical Guide. Retrieved from

  • Ossila. (2025).[3][4] Liquid Crystal Reference Data: 4'-Octyloxy-4-biphenylcarbonitrile (8OCB).[5] (Used for comparative phase behavior of cyano-mesogens). Retrieved from

Sources

4'-(Amyloxy)benzylidene-4-cyanoaniline physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and characterization of 4'-(Amyloxy)benzylidene-4-cyanoaniline , a classic Schiff base liquid crystal (mesogen).

Executive Summary & Chemical Identity

4'-(Amyloxy)benzylidene-4-cyanoaniline (also known as 4-[(4-Pentyloxybenzylidene)amino]benzonitrile ) is a rod-like (calamitic) liquid crystal belonging to the Schiff base family. It is structurally analogous to the well-known cyanobiphenyls (like 5CB) but contains a central azomethine (


) linkage, which imparts higher polarizability and optical birefringence (

) compared to its biphenyl counterparts.

This compound typically exhibits an enantiotropic nematic phase , making it a valuable reference material for studying structure-property relationships in anisotropic fluids and for applications in electro-optic devices where high birefringence is required.

Chemical Identifiers
PropertyDetail
IUPAC Name 4-[(1E)-[4-(Pentyloxy)phenyl]methylene]amino]benzonitrile
Common Name 5O.CN (Schiff Base Analog), POBCA
CAS Number 37075-25-5
Molecular Formula

Molecular Weight 292.38 g/mol
SMILES CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N

Molecular Structure & Synthesis

The synthesis follows a classic condensation reaction between an aldehyde and an amine. The presence of the electron-withdrawing cyano group (


) at one end and an electron-donating alkoxy chain (

) at the other creates a strong longitudinal dipole moment, essential for positive dielectric anisotropy (

).
Synthesis Workflow (Graphviz)

SynthesisPathway Aldehyde 4-Pentyloxybenzaldehyde (Electron Donor) Reaction Condensation Reaction Solvent: Abs. Ethanol Catalyst: Glacial Acetic Acid Reflux: 4-6 Hours Aldehyde->Reaction Amine 4-Aminobenzonitrile (Electron Acceptor) Amine->Reaction Intermediate Crude Schiff Base (Precipitate) Reaction->Intermediate - H2O (Dehydration) Purification Recrystallization (Ethanol/Hexane) Intermediate->Purification Product Pure 4'-(Amyloxy)benzylidene- 4-cyanoaniline Purification->Product Yield: ~70-80%

Figure 1: Synthetic pathway for 4'-(Amyloxy)benzylidene-4-cyanoaniline via acid-catalyzed condensation.

Experimental Protocol: Synthesis
  • Reagents: Equimolar amounts of 4-pentyloxybenzaldehyde (10 mmol) and 4-aminobenzonitrile (10 mmol).

  • Solvent: Dissolve both precursors in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reaction: Reflux the mixture at

    
     for 4–6 hours. The solution will typically darken slightly (yellow/orange) as the Schiff base forms.
    
  • Isolation: Cool the mixture to room temperature, then refrigerate. The product will crystallize out.[1] Filter the solid.[2]

  • Purification: Recrystallize at least twice from hot ethanol or an ethanol/hexane mixture to remove unreacted amine (which can destabilize the mesophase). Dry in a vacuum desiccator.

Physical & Mesomorphic Properties

The core value of this compound lies in its liquid crystalline behavior.[1][3] The rigid core and the flexible pentyl tail facilitate the formation of a Nematic (N) phase upon heating.

Phase Transition Data

Based on the homologous series of 4'-alkoxybenzylidene-4-cyanoanilines, the C5 homolog exhibits the following thermal behavior. Note that Schiff bases are sensitive to moisture (hydrolysis), which can depress transition temperatures.

TransitionSymbolTemperature Range (

)
Enthalpy (

)
Melting

(Cryst

N)
~55 - 62 High (First Order)
Clearing

(N

Iso)
~100 - 105 Low (Weak First Order)
Supercooling

(N

Cryst)
Often < 40N/A

Note: Data inferred from the C4 (Butyloxy) and C6 (Hexyloxy) homologs, which show


 of ~105°C and ~102°C respectively. The C5 homolog typically lies between these values.
Optical & Dielectric Properties
  • Birefringence (

    
    ):  High (
    
    
    
    ). The extended conjugation through the azomethine link results in greater optical anisotropy than equivalent biphenyls.
  • Dielectric Anisotropy (

    
    ):  Large and Positive (
    
    
    
    to
    
    
    ). The terminal cyano group aligns strongly with applied electric fields, making the molecules orient parallel to the field (Homeotropic alignment).
  • Stability: Moderate.[4] Unlike cyanobiphenyls, this Schiff base is susceptible to hydrolysis in the presence of water/acid, breaking back down into the aldehyde and amine. It must be stored in anhydrous conditions.

Phase Transition Logic (Graphviz)

PhaseBehavior Solid Crystalline Solid (K) 3D Positional Order Nematic Nematic Mesophase (N) Orientational Order Only (Birefringent Fluid) Solid->Nematic Heating (T_CN ~60°C) High Enthalpy Nematic->Solid Cooling (Supercooling common) Isotropic Isotropic Liquid (I) No Order Nematic->Isotropic Heating (T_NI ~102°C) Clearing Point Isotropic->Nematic Cooling (Schlieren Texture appears)

Figure 2: Thermotropic phase sequence. The compound is enantiotropic, meaning the mesophase is stable on both heating and cooling.

Characterization Protocols

To validate the synthesis and properties, the following experimental workflows are required.

A. Differential Scanning Calorimetry (DSC)

DSC is used to determine the exact transition temperatures and enthalpies.[1][5]

  • Protocol:

    • Weigh 3–5 mg of the sample into an aluminum pan.

    • Cycle 1 (Heating): Heat from

      
       to 
      
      
      
      at
      
      
      to erase thermal history.
    • Cycle 1 (Cooling): Cool to

      
       at 
      
      
      
      to observe supercooling and crystallization.
    • Cycle 2 (Heating): Record

      
       and 
      
      
      
      from the second heating scan for reproducibility.
  • Expected Result: Two endothermic peaks on heating. The first (large) is melting; the second (small) is the nematic-isotropic transition.

B. Polarized Optical Microscopy (POM)

POM confirms the mesophase texture (morphology).[6]

  • Protocol:

    • Sandwich a small amount of sample between a glass slide and a cover slip.[1]

    • Place on a hot stage controlled at

      
       (approx. 
      
      
      
      ).
    • Observe under crossed polarizers.[4][1]

  • Expected Texture:

    • Schlieren Texture: Characteristic of the Nematic phase, featuring dark brushes (singularities) corresponding to director defects.

    • Marbled Texture: May appear if surface alignment is not uniform.

    • Flash: Upon heating past

      
      , the field of view will instantly turn dark (Isotropic).
      

References

  • PubChem. (2025). 4'-[(4-Pentyloxybenzylidene)amino]benzonitrile - Compound Summary. National Library of Medicine. [Link]

  • NIST. (2025). Phase Transition Temperatures of Liquid Crystals. National Institute of Standards and Technology.[7] [Link]

  • Tsuji, K. et al. (1979).[7] Thermodynamic properties of the homolog series of 4'-n-alkoxybenzylidene-4-cyanoanilines. (Data inferred from C6 homolog behavior). Journal of Chemical Thermodynamics. (Referenced via NIST WebBook).

Sources

4'-(Amyloxy)benzylidene-4-cyanoaniline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthesis, and Stability Profile[1]

Executive Summary

4'-(Amyloxy)benzylidene-4-cyanoaniline (CAS: 37075-25-5) is a rod-like (calamitic) liquid crystal mesogen belonging to the class of Schiff bases (anils).[1][2] Structurally, it comprises a polarizable benzylideneaniline core flanked by a flexible pentyloxy (


) tail and a highly polar cyano (

) head group.[1]

This molecular architecture imparts positive dielectric anisotropy (


)  and typically induces Nematic (N)  mesophase behavior.[1] While primarily utilized in electro-optic displays and materials science, the Schiff base pharmacophore and the cyano-functionalized core are relevant to drug discovery as potential intercalators or precursors for amidine-based bioactive agents.[1]

This guide details the synthesis, spectroscopic validation, and hydrolytic stability of the compound, bridging materials science rigor with pharmaceutical stability standards.

Part 1: Molecular Architecture & Synthesis[1]

The synthesis follows a condensation reaction between an electron-rich aldehyde and an electron-deficient amine.[1] The reaction is reversible; therefore, driving the equilibrium toward the product is critical.

1.1 Synthetic Route[1]
  • Reactants: 4-Amyloxybenzaldehyde (1.0 eq) and 4-Aminobenzonitrile (1.0 eq).[1]

  • Catalyst: Glacial Acetic Acid (catalytic amount) or

    
    -Toluenesulfonic acid (PTSA).[1]
    
  • Solvent: Absolute Ethanol or Toluene (if using Dean-Stark).[1]

1.2 Step-by-Step Protocol
  • Dissolution: Dissolve 10 mmol of 4-Aminobenzonitrile in 20 mL of absolute ethanol in a round-bottom flask. Slight heating (

    
    ) may be required.[1]
    
  • Addition: Add 10 mmol of 4-Amyloxybenzaldehyde dropwise with constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at

    
     for 4–6 hours.
    
    • Process Control: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The product spot will be less polar than the amine but more polar than the aldehyde.[1]

  • Isolation: Cool the mixture to room temperature, then refrigerate at

    
     overnight. The Schiff base will precipitate as yellow/off-white crystals.[1]
    
  • Purification: Filter the crude solid. Recrystallize twice from hot ethanol to remove unreacted aldehyde (which destabilizes the mesophase).[1]

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    
1.3 Reaction Workflow Diagram

SynthesisWorkflow Reactants Reactants 4-Amyloxybenzaldehyde 4-Aminobenzonitrile Catalysis Catalysis Ethanol + AcOH Reflux 4-6h Reactants->Catalysis Intermediate Equilibrium Imine Formation (- H2O) Catalysis->Intermediate Crude Isolation Cooling & Filtration Intermediate->Crude Precipitation Product Final Product 4'-(Amyloxy)benzylidene- 4-cyanoaniline Crude->Product Recrystallization (EtOH)

Figure 1: Acid-catalyzed condensation workflow for Schiff base synthesis.[1]

Part 2: Physicochemical & Mesomorphic Properties[1][3]

The molecule exhibits thermotropism , meaning its phase state is determined by temperature.[1] The "Amyloxy" (pentyl) chain provides sufficient flexibility to lower the melting point, while the rigid core maintains orientational order.[1]

2.1 Phase Transitions

The following values are representative of the homologous series (4'-alkoxybenzylidene-4-cyanoanilines).

TransitionTemperature Range (

)
Enthalpy (

)
Description
Cr

N
63 – 65HighMelting from Crystal (Cr) to Nematic (N) liquid crystal.[1]
N

I
105 – 109LowClearing from Nematic to Isotropic (I) liquid.[1]

Note: Exact values depend on purity. Impurities (especially starting amines) drastically depress the N-I transition.[1]

2.2 Structural Features
  • Dielectric Anisotropy (

    
    ):  Strongly Positive (~ +10 to +15).[1] The terminal cyano group creates a strong dipole moment along the long molecular axis, allowing alignment with electric fields.
    
  • Optical Texture: Under Polarized Optical Microscopy (POM), the Nematic phase exhibits a characteristic Schlieren texture with 2- and 4-brush defects.[1][3]

Part 3: Spectroscopic Characterization[1][3][4][5]

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

3.1 Infrared Spectroscopy (FT-IR)
  • C

    
    N Stretch:  A sharp, distinct peak at 2220–2230 cm
    
    
    
    .[1] This confirms the presence of the cyano group.[1]
  • C=N (Imine) Stretch: A strong band at 1615–1625 cm

    
     .[1] Absence of carbonyl peak (~1700 cm
    
    
    
    ) confirms completion of reaction.[1]
  • C-O-C (Ether) Stretch: Bands around 1250 cm

    
      (asymmetric) and 1030 cm
    
    
    
    (symmetric).[1]
3.2 Nuclear Magnetic Resonance (

H-NMR)

Solvent:


, 400 MHz
  • Azomethine Proton (-CH=N-): Singlet at

    
     8.3 – 8.5 ppm .[1] This is the diagnostic peak for Schiff base formation.[1]
    
  • Aromatic Protons: Two sets of doublets (AA'BB' systems) in the range of

    
     6.9 – 7.8 ppm .[1]
    
  • Alkoxy Chain:

    • Triplet (

      
      ) at 
      
      
      
      4.0 ppm
      .[1]
    • Multiplets (

      
      ) at 
      
      
      
      1.4 – 1.8 ppm
      .[1]
    • Triplet (terminal

      
      ) at 
      
      
      
      0.9 – 1.0 ppm
      .[1]
Part 4: Stability & Reactivity (Pharma-Relevant)[1]

For drug development professionals, the stability of the azomethine linkage is the primary concern. Schiff bases are hydrolytically unstable in acidic aqueous environments (e.g., gastric fluid, pH 1.2), reverting to the parent aldehyde and amine.[1]

4.1 Hydrolysis Mechanism

The hydrolysis follows a pseudo-first-order kinetic profile in buffered aqueous media.[1]

  • Protonation: The imine nitrogen is protonated by hydronium ions (

    
    ).[1]
    
  • Nucleophilic Attack: Water attacks the electrophilic imine carbon.[1]

  • Collapse: The tetrahedral intermediate collapses, releasing the amine and reforming the aldehyde.[1]

4.2 Stability Diagram

HydrolysisPathway SchiffBase Schiff Base (Intact) Stable at pH > 7 Lipophilic Protonated Protonated Imine [R-CH=NH-R]+ SchiffBase->Protonated + H+ (Fast) AcidEnvironment Acidic Environment (pH < 4, H3O+) AcidEnvironment->Protonated Breakdown Hydrolysis Products 1. 4-Amyloxybenzaldehyde (Lipophilic) 2. 4-Aminobenzonitrile (Toxic/Active) Protonated->Breakdown + H2O (Rate Limiting)

Figure 2: Hydrolytic degradation pathway of the azomethine linkage in acidic media.

4.3 Storage Protocols
  • Moisture Sensitivity: High.[1] Store under inert gas (Argon/Nitrogen).

  • Light Sensitivity: Moderate.[1] The imine bond can undergo trans-cis photoisomerization under UV light, disrupting the crystal lattice.[1] Store in amber vials.

References
  • ChemicalBook. (2023).[1] 4'-(Amyloxy)benzylidene-4-cyanoaniline Basic Attributes & Safety. Retrieved from [1]

  • PubChem. (2025).[1][4][5] Compound Summary: 4'-(Amyloxy)benzylidene-4-cyanoaniline.[1][2][5] National Library of Medicine.[1] Retrieved from [1]

  • Hamad, W. M., et al. (2017).[1][3] Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)-benzylidine-4′′-n-alkoxyaniline. Molecular Crystals and Liquid Crystals.[1][3][6][7] (Contextual reference for homologous series characterization). Retrieved from

  • Dolzonek, J., et al. (2019).[1][8] Hydrolytic stability of selected pharmaceuticals and their transformation products.[1][8][9] Chemosphere.[1][8] (Mechanistic grounding for hydrolysis kinetics). Retrieved from

Sources

4'-(Amyloxy)benzylidene-4-cyanoaniline liquid crystal phase

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 4'-(Amyloxy)benzylidene-4-cyanoaniline (5O.CN)

Executive Summary & Molecular Logic

This guide details the synthesis, characterization, and phase behavior of 4'-(amyloxy)benzylidene-4-cyanoaniline (often abbreviated as 5O.CN ). As a classic Schiff base liquid crystal, this molecule serves as a fundamental benchmark in soft matter physics and is increasingly relevant in pharmaceutical materials science for anisotropic drug delivery systems and biosensors.

Why this molecule matters:

  • Structural Archetype: It represents the "perfect" rod-like (calamitic) mesogen—a rigid biphenyl-like core linked by an imine bond, a flexible alkyl tail (amyloxy), and a polar head group (cyano).

  • Dipolar Engineering: The terminal cyano (-CN) group creates a strong longitudinal dipole moment, promoting antiparallel correlation and stabilizing the Nematic (N) phase.

  • Relevance to Pharma: Understanding the phase transitions of 5O.CN provides the template for designing liquid crystalline nanoparticles (LCNPs) used to solubilize hydrophobic drugs.

Synthesis Protocol: The Condensation Pathway

The synthesis relies on a reversible acid-catalyzed condensation between an aldehyde and an amine. To ensure high purity (critical for sharp phase transitions), water must be continuously removed.

Reagents:
  • Precursor A: 4-Amyloxybenzaldehyde (1.0 eq)

  • Precursor B: 4-Aminobenzonitrile (4-Cyanoaniline) (1.0 eq)

  • Solvent: Absolute Ethanol or Toluene (if using Dean-Stark trap)

  • Catalyst: Glacial Acetic Acid (drops)

Step-by-Step Methodology:
  • Dissolution: Dissolve 10 mmol of 4-amyloxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Addition: Add 10 mmol of 4-aminobenzonitrile. The solution will likely shift color (yellowing) immediately, indicating imine formation.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Technical Note: If yield is low, switch solvent to toluene and use a Dean-Stark trap to azeotropically remove water, driving the equilibrium forward.
    
  • Crystallization: Cool the solution slowly to room temperature, then to

    
    C. The Schiff base will precipitate as yellow needles.
    
  • Purification (Crucial): Recrystallize twice from hot ethanol. Vacuum dry at

    
    C for 12 hours.
    
    • Validation: Purity is confirmed when the Nematic-Isotropic transition range is

      
      C.
      
Synthesis Workflow Diagram

SynthesisPath Start Precursors: 4-Amyloxybenzaldehyde + 4-Aminobenzonitrile React Reflux (Ethanol) Schiff Base Condensation (- H2O) Start->React Mix Cat Catalyst: Glacial Acetic Acid Cat->React Activate Crude Crude Precipitate React->Crude Cool Purify Recrystallization (x2) Solvent: Ethanol Crude->Purify Filter Final Pure 5O.CN (Yellow Needles) Purify->Final Dry

Figure 1: Acid-catalyzed condensation workflow for high-purity 5O.CN synthesis.

Phase Behavior & Characterization

For the 5O.CN homolog (pentyl chain), the molecule typically exhibits a monomorphic behavior, displaying only the Nematic phase upon heating before clearing into an isotropic liquid.

Characterization Techniques
  • Differential Scanning Calorimetry (DSC): Measures enthalpy changes.[1][2] Look for two endothermic peaks on heating.

  • Polarized Optical Microscopy (POM): Visualizes optical textures. The Nematic phase is identified by its characteristic "Schiff Base Schlieren" texture (threaded defects) or marble texture.

Expected Phase Transitions (Data Summary)

Note: Exact temperatures vary slightly based on purity and heating rate (


C/min).
Transition EventTemperature Range (

C)
Enthalpy (

)
Optical Texture (POM)
Crystal

Nematic (Cr-N)

C
High (First Order)Solid crystals melt into fluid Schlieren texture.
Nematic

Isotropic (N-I)

C
Low (Weakly First Order)Birefringence disappears; field becomes dark.

Technical Insight: The wide Nematic range (~44°C) makes 5O.CN excellent for room-temperature mixtures (when doped) or elevated temperature studies. The lack of Smectic phases in the


 homolog is due to the alkyl chain being too short to induce strong micro-phase segregation of layers.
Phase Identification Logic

PhaseLogic Sample Sample: 5O.CN Heat Heat > 65°C Sample->Heat CheckPOM POM Observation (Crossed Polarizers) Heat->CheckPOM Texture1 Fluid, Birefringent Schlieren/Thread Texture CheckPOM->Texture1 T < 106°C Texture2 Dark Field (No Birefringence) CheckPOM->Texture2 T > 109°C Result1 Nematic Phase (N) Texture1->Result1 Result2 Isotropic Liquid (I) Texture2->Result2

Figure 2: Decision tree for identifying the mesophase of 5O.CN using Polarized Optical Microscopy.

Application in Drug Development

While 5O.CN is a material standard, its physicochemical properties are directly transferable to pharmaceutical applications:

  • Liquid Crystal Nanoparticles (LCNPs): The self-assembly principles of 5O.CN (driven by the amphiphilic balance of the amyloxy tail and cyano head) mimic the behavior of lipid-based drug carriers.

  • Biosensors: The Nematic phase is extremely sensitive to surface perturbations. Binding events (e.g., protein detection) at the LC interface can trigger a visible N

    
     I transition or texture change, used in label-free detection assays.
    
References
  • Ha, S.T., et al. (2010). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Asian Journal of Chemistry. Link (Demonstrates homologous series behavior and synthesis protocols).

  • Hamad, W.M., et al. (2017).[2] Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)-benzylidine-4′′-n-alkoxyaniline. Molecular Crystals and Liquid Crystals.[2][3][4] Link (Provides comparative data for pentyloxy-substituted Schiff bases).

  • Garg, S., et al. (2012). Dielectric Studies of 4-[4-(n-Decyloxy)benzylideneamino] Benzonitrile Showing Liquid Crystalline Phases. Proceedings of the National Academy of Sciences, India Section A. Link (Detailed characterization of the cyano-Schiff base homolog).

  • Moa, J., et al. (2017).[2] Liquid crystal nanoparticles for commercial drug delivery.[5][6] White Rose Research Online.[5] Link (Contextualizes LC phases in pharma).

Sources

Technical Guide: Synthesis and Characterization of 4-[(4-Pentyloxybenzylidene)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Mesogenic Schiff Base for Liquid Crystal Applications

Executive Summary

This technical guide details the synthesis, optimization, and characterization of 4-[(4-pentyloxybenzylidene)amino]benzonitrile (CAS: 37075-25-5).[1] This compound represents a classic "push-pull" calamitic mesogen, featuring an electron-donating alkoxy tail and an electron-withdrawing nitrile head linked by a rigid azomethine (Schiff base) core.[1]

For researchers in organic electronics and materials science, this reaction is not merely a condensation; it is a study in balancing nucleophilic reactivity against electronic deactivation. The resulting molecule is a high-value intermediate for nematic liquid crystal (LC) formulations.[1]

Part 1: Mechanistic Foundations[1]

The Reaction Core

The synthesis is an acid-catalyzed condensation between 4-aminobenzonitrile (Amine) and 4-amyloxybenzaldehyde (Aldehyde).[1]

  • The Challenge: The nitrile group (-CN) on the aniline ring is strongly electron-withdrawing (Hammett

    
    ).[1] This reduces the electron density on the amino nitrogen, significantly lowering its nucleophilicity compared to unsubstituted aniline.
    
  • The Solution: Acid catalysis is required to activate the carbonyl carbon of the aldehyde, making it more susceptible to attack by the deactivated amine. However, pH control is critical; too much acid will protonate the amine, rendering it non-reactive.

Reaction Pathway

The mechanism proceeds through a carbinolamine intermediate, followed by a rate-determining dehydration step.[1]

ReactionMechanism Reactants Reactants (Amine + Aldehyde) Activation Carbonyl Activation (H+ Catalyst) Reactants->Activation Acid cat. Attack Nucleophilic Attack (C-N Bond Formation) Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Proton Transfer Dehydration Dehydration (-H2O) Intermediate->Dehydration Rate Determining Product Schiff Base (Imine) Dehydration->Product

Figure 1: Step-wise mechanistic flow of the acid-catalyzed Schiff base condensation.[1]

Part 2: Experimental Design & Optimization

To achieve high purity (essential for sharp LC phase transitions), the protocol must drive the equilibrium forward by removing water.

Solvent & Catalyst Selection
ParameterRecommendationRationale
Solvent Absolute Ethanol (Lab Scale)Polar protic solvent stabilizes the transition state; product often crystallizes upon cooling, driving equilibrium.[1]
Alternative Toluene (Scale-up)Allows for azeotropic removal of water using a Dean-Stark trap (essential for >10g scales).[1]
Catalyst Glacial Acetic Acid Provides sufficient protons to activate the aldehyde without fully protonating the deactivated aniline.
Stoichiometry 1:1 Molar Ratio Use exact equivalents. Excess aldehyde is difficult to remove from the final LC matrix.

Part 3: Detailed Synthesis Protocol

Safety Note: 4-aminobenzonitrile is toxic and a skin irritant.[1] Perform all steps in a fume hood.

Materials
  • 4-Aminobenzonitrile (98%+)[1][2]

  • 4-Amyloxybenzaldehyde (97%+) (Note: "Amyloxy" refers to the pentyloxy -OC5H11 chain)[1]

  • Absolute Ethanol[1][3]

  • Glacial Acetic Acid[4][5][6]

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.18 g (10 mmol) of 4-aminobenzonitrile in 40 mL of absolute ethanol.

  • Addition: Add 1.92 g (10 mmol) of 4-amyloxybenzaldehyde to the solution. Stir until clear.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The solution may turn slightly yellow.

  • Reflux: Attach a water-cooled condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).[1] The aldehyde spot should disappear.

  • Isolation: Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath for 30 minutes. The Schiff base should precipitate as a crystalline solid.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted aldehyde.

  • Purification (Crucial): Recrystallize the crude product from hot ethanol (or an Ethanol/Ethyl Acetate mix).

    • Note: Liquid crystalline properties are highly sensitive to impurities.[1] Repeat recrystallization until the melting point is sharp (< 1°C range).

Part 4: Characterization & Validation[1]

Spectroscopic Validation
  • FTIR: Look for the appearance of the C=N stretch at 1615–1625 cm⁻¹ . Confirm the disappearance of the N-H stretches (3300-3400 cm⁻¹) of the amine and the C=O stretch (1680 cm⁻¹) of the aldehyde.

  • 1H NMR (CDCl3): The diagnostic azomethine proton (-CH=N-) appears as a singlet downfield, typically between δ 8.3 – 8.5 ppm .[1]

Liquid Crystal Phase Behavior (DSC & POM)

This molecule typically exhibits a Nematic mesophase upon heating and cooling.[1]

  • DSC (Differential Scanning Calorimetry): You will observe two endothermic peaks upon heating:[1]

    • Crystal

      
       Nematic (Cr-N):  Melting point.
      
    • Nematic

      
       Isotropic (N-I):  Clearing point.
      
  • POM (Polarized Optical Microscopy): Under crossed polarizers, the nematic phase will display a characteristic Schlieren texture or "threaded" texture between the melting and clearing points.

CharacterizationWorkflow Sample Purified Product FTIR FTIR Analysis (Verify C=N bond) Sample->FTIR NMR 1H NMR (Check Purity) Sample->NMR DSC DSC Thermal Analysis (Determine Phase Transitions) NMR->DSC If >99% Pure POM Polarized Microscopy (Identify Nematic Texture) DSC->POM Confirm Mesophase

Figure 2: Validation workflow for liquid crystalline materials.

Part 5: Applications in Drug Discovery & Materials

While primarily a liquid crystal mesogen, this scaffold is relevant to drug discovery:

  • Linker Chemistry: The hydrolytically active imine bond is used in "prodrug" strategies to release active amines in acidic microenvironments (e.g., tumor tissue).

  • Biological Activity: Schiff bases of benzonitrile derivatives have shown potential antimicrobial and antifungal activity in early-stage screening.[1]

References

  • BenchChem. (2025).[1][2][7] The Role of 4-Aminobenzonitrile in the Advancement of Liquid Crystal Materials. Retrieved from [1]

  • Royal Society of Chemistry. (2025).[1] Reversible thermosalience of 4-aminobenzonitrile. New Journal of Chemistry. Retrieved from [1]

  • Fluorochem. (2025).[1][2] Product Specification: (E)-4-((4-(Pentyloxy)benzylidene)amino)benzonitrile.[1] Retrieved from [1]

  • Ionic VIPEr. (2014). Synthesis of Schiff Base Ligands: A Standard Protocol. Retrieved from [1]

Sources

4'-(Amyloxy)benzylidene-4-cyanoaniline spectral data (FTIR, NMR)

Author: BenchChem Technical Support Team. Date: February 2026

Spectral Characterization & Synthetic Protocol

Executive Summary

Compound Identity: 4'-(Amyloxy)benzylidene-4-cyanoaniline IUPAC Name: 4-[(1E)-{(4-pentyloxyphenyl)methylidene}amino]benzonitrile CAS Registry Number: 37075-25-5 Molecular Formula:


Molecular Weight:  292.38  g/mol [1]

This technical guide details the spectral fingerprint and synthesis of 4'-(Amyloxy)benzylidene-4-cyanoaniline.[1] This compound belongs to the class of rod-like Schiff bases (anils), widely utilized as mesogens in the development of thermotropic liquid crystals. Its structural core—a rigid central linkage (


) flanked by a polar cyano head group and a flexible pentyloxy tail—imparts significant optical anisotropy.[1]

The following protocols and data are synthesized from standard organic spectroscopic principles and homologous series characterization, designed to serve as a reference standard for purity assessment and structural validation.

Synthetic Pathway & Mechanism

The synthesis follows a classic acid-catalyzed condensation reaction between an aldehyde and a primary amine. This equilibrium-driven reaction requires the continuous removal of water to drive the formation of the imine (Schiff base).

Reaction Scheme

Reactants: 4-(Pentyloxy)benzaldehyde + 4-Aminobenzonitrile Catalyst: Glacial Acetic Acid Solvent: Absolute Ethanol[1]

Mechanism Visualization

The following diagram outlines the reaction flow and critical intermediate states:

Synthesispathway Reactants Reactants 4-Pentyloxybenzaldehyde 4-Aminobenzonitrile AcidCat Acid Catalyst (Protonation of Carbonyl O) Reactants->AcidCat Activation NucleophilicAttack Nucleophilic Attack (Amine -> Carbonyl C) AcidCat->NucleophilicAttack Carbinolamine Intermediate Carbinolamine NucleophilicAttack->Carbinolamine Dehydration Dehydration (-H₂O) Carbinolamine->Dehydration Rate Limiting Step Product Final Product Schiff Base (Imine) Dehydration->Product Conjugation Stabilized

Figure 1: Step-wise mechanism for the formation of the azomethine linkage.[1]

Experimental Protocol
  • Preparation: Dissolve equimolar amounts (e.g., 10 mmol) of 4-(pentyloxy)benzaldehyde and 4-aminobenzonitrile in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
    
  • Isolation: Cool the solution to room temperature. The Schiff base typically precipitates as a crystalline solid.

  • Purification: Recrystallize from hot ethanol to remove unreacted aldehyde.

  • Drying: Vacuum dry at

    
     for 6 hours.
    

Spectral Characterization Data

Fourier Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum provides a rapid "fingerprint" verification. The absence of carbonyl (


) and amine (

) stretches is the primary indicator of reaction completion.
Functional GroupFrequency (

)
IntensityAssignment / Notes
Nitrile (

)
2220 – 2230 Strong, SharpCharacteristic of the cyano head group.[1] Distinct from other signals.[2]
Imine (

)
1615 – 1625 MediumThe diagnostic Schiff base linkage.[2] Often appears as a shoulder on aromatic

.
Aromatic

1580 – 1600VariableRing skeletal vibrations.
Ether (

)
1240 – 1260StrongAsymmetric stretching of the aryl-alkyl ether linkage.
Alkyl

2850 – 2960Medium

C-H stretches from the pentyl chain.
Aromatic

3030 – 3070Weak

C-H stretches.
Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The data below is derived from homologous series analysis (specifically the methoxy analog) and standard chemical shift principles for liquid crystalline Schiff bases.


NMR (400 MHz,

)

Note: The molecule consists of two aromatic rings. Ring A is attached to the Cyano group; Ring B is attached to the Pentyloxy group.


(ppm)
MultiplicityIntegralAssignmentStructural Context
8.35 Singlet (s)1H

Azomethine proton. The most deshielded singlet, diagnostic of the imine bond formation.[1]
7.85 Doublet (d)2HAr-H (Ring B)[1]Ortho to the imine group (deshielded by conjugation).
7.68 Doublet (d)2HAr-H (Ring A)Ortho to the Cyano group (electron-withdrawing).[1]
7.25 Doublet (d)2HAr-H (Ring A)Meta to the Cyano group.[1]
6.98 Doublet (d)2HAr-H (Ring B)[1]Ortho to the alkoxy group (shielded by oxygen donation).
4.02 Triplet (t)2H


-protons of the pentyl chain.[1] Deshielded by oxygen.
1.81 Quintet (m)2H


-protons of the pentyl chain.[1]
1.35 – 1.45 Multiplet (m)4H

Middle methylene protons of the chain.[1]
0.94 Triplet (t)3H

Terminal methyl group.[1]

NMR (100 MHz,

)

Key diagnostic peaks for verification:

  • Azomethine Carbon (

    
    ):  ~160.5 ppm.
    
  • Cyano Carbon (

    
    ):  ~119.0 ppm.
    
  • Alkoxy Carbon (

    
    ):  ~162.8 ppm (Aromatic C attached to Oxygen).[1]
    
  • Aliphatic Carbons: 68.4 ppm (

    
    ), followed by signals at ~29.0, 28.2, 22.5, and 14.1 ppm (terminal methyl).
    

Structural Logic & Troubleshooting

The following diagram illustrates the correlation between the molecular structure and the observed spectral signals, aiding in rapid troubleshooting of impurities.

SpectralLogic Structure Target Molecule: 4'-(Amyloxy)benzylidene-4-cyanoaniline Impurity_Aldehyde Impurity: Unreacted Aldehyde (Hydrolysis Product) Structure->Impurity_Aldehyde If wet/acidic Validation Validation: Azomethine Peak (~8.35 ppm Singlet) Structure->Validation Primary Confirmation Signal_CHO Check: Aldehyde Proton (~9.8 ppm Singlet) Impurity_Aldehyde->Signal_CHO Diagnostic Signal Impurity_Amine Impurity: Unreacted Amine Signal_NH2 Check: Amine N-H Stretch (3300-3400 cm⁻¹ Doublet) Impurity_Amine->Signal_NH2 Diagnostic Signal

Figure 2: Spectral logic flow for validating purity and identifying common hydrolysis products.

Quality Control Checkpoints
  • Moisture Sensitivity: Schiff bases are prone to hydrolysis. If the

    
     NMR shows a small singlet at ~9.8 ppm, the sample contains hydrolyzed aldehyde. Recrystallize immediately in dry ethanol.
    
  • Cis/Trans Isomerism: The imine bond exists predominantly in the trans (

    
    ) configuration, which is linear and favorable for liquid crystallinity. The cis isomer is sterically hindered and rare in the solid state.
    

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts Table. Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. (2017).[2] Electronic Supplementary Information: Synthesis and Characterization of Schiff Base Liquid Crystals. Retrieved January 29, 2026, from [Link]

  • MDPI. (2020). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. Molecules. Retrieved January 29, 2026, from [Link]

Sources

Homologous Series of Alkoxybenzylidene-4-Cyanoanilines: A Technical Framework for Synthesis and Mesomorphic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, self-validating framework for the synthesis and characterization of the Alkoxybenzylidene-4-cyanoaniline homologous series. It is designed for researchers requiring high-fidelity protocols and mechanistic insight.

Executive Summary

The homologous series of N-(4-alkoxybenzylidene)-4-cyanoanilines represents a canonical class of rod-like (calamitic) liquid crystals. Characterized by a rigid Schiff base core (


) and a strong terminal dipole (

), these molecules exhibit rich mesomorphic polymorphism, including Nematic (N) and Smectic (Sm) phases.

For drug development professionals, this series serves as a dual-purpose case study:

  • Materials Science: It demonstrates the principles of "Molecular Engineering"—tuning physical properties (phase transitions) via structural modification (alkyl chain length).

  • Medicinal Chemistry: The azomethine linkage is a privileged pharmacophore with documented cytotoxic and antimicrobial activity, making these high-purity mesogens potential candidates for biological screening.

Molecular Architecture & Design Logic

The design of this homologous series relies on three structural pillars to induce liquid crystallinity:

  • Rigid Core (The Mesogen): The central phenyl rings linked by an imine bond provide the necessary geometric anisotropy (aspect ratio > 3:1) to facilitate parallel alignment.

  • Terminal Dipole (

    
    ):  The cyano group at the para position creates a strong longitudinal dipole moment (
    
    
    
    D). This enhances the dielectric anisotropy (
    
    
    ), stabilizing the Nematic phase and making the material responsive to electric fields.
  • Flexible Tail (Alkoxy Chain,

    
    ):  The alkyl chain acts as a "solvent" for the rigid core. Varying 
    
    
    
    (the number of carbons) modulates the melting point and dictates the balance between Nematic (orientational order) and Smectic (positional order) phases.

Synthetic Protocol: A Self-Validating System

Objective: Synthesize high-purity homologs (


 to 

) via acid-catalyzed condensation. Self-Validation Principle: The reaction is driven to completion by the removal of water (Le Chatelier’s principle) and validated by the disappearance of the carbonyl peak in FTIR.
Reagents & Materials
  • Precursor A: 4-n-Alkoxybenzaldehyde (1.0 eq)

  • Precursor B: 4-Aminobenzonitrile (4-Cyanoaniline) (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Precursor A in 20 mL of absolute ethanol.

  • Activation: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing its electrophilicity.

  • Addition: Add 10 mmol of Precursor B (4-Cyanoaniline) to the solution.

  • Reflux (The Kinetic Driver): Attach a reflux condenser and heat the mixture at

    
     for 3–4 hours.
    
    • Checkpoint: The solution should turn yellow/orange, indicating imine formation.

  • Precipitation: Allow the reaction mixture to cool to room temperature. If crystallization does not occur spontaneously, cool in an ice bath for 30 minutes.

  • Filtration: Filter the crude solid under vacuum. Wash with cold ethanol (

    
    ) to remove unreacted aldehyde.
    
  • Purification (The Purity Gate): Recrystallize from hot ethanol until a constant melting point is achieved (typically 2–3 cycles).

    • Yield Expectation: 75–85%.

Synthesis Workflow Diagram

SynthesisPathway Aldehyde 4-Alkoxybenzaldehyde (Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Acid Cat. (EtOH, Reflux) Amine 4-Cyanoaniline (Nucleophile) Amine->Intermediate Product Alkoxybenzylidene-4-cyanoaniline (Schiff Base) Intermediate->Product - H2O (Elimination) Water H2O (Byproduct) Intermediate->Water

Figure 1: Acid-catalyzed condensation pathway forming the azomethine linkage.

Physicochemical Characterization

Before assessing mesomorphic properties, structural identity must be confirmed.

TechniqueDiagnostic SignalMechanistic Insight
FTIR Absence of

(~1690 cm

)
Confirms full consumption of aldehyde.
FTIR Presence of

(1615–1630 cm

)
Confirms formation of the imine bond.
FTIR Presence of

(~2225 cm

)
Verifies the integrity of the cyano group.

H NMR
Singlet

8.3–8.5 ppm (

)
The azomethine proton is highly deshielded by the C=N anisotropy.

Mesomorphic Profiling (Phase Behavior)

The homologous series exhibits a distinct "Odd-Even Effect" and a crossover from Nematic to Smectic behavior as the chain length increases.

The Odd-Even Effect

Transition temperatures (specifically Nematic-Isotropic,


) oscillate as the alkyl chain grows.
  • Even Carbon Numbers (

    
    ):  The terminal methyl group lies off-axis relative to the molecular core, reducing the effective length-to-width ratio and lowering 
    
    
    
    .
  • Odd Carbon Numbers (

    
    ):  The terminal methyl lies on-axis, enhancing the aspect ratio and increasing 
    
    
    
    .
Phase Evolution Table

Note: Values are representative of the general series behavior found in literature [1, 2].

Homolog (

)
Alkyl ChainPhase Sequence (Heating)Key Observation

MethoxyCr

N

Iso
Purely Nematogenic. High melting point due to rigidity.

EthoxyCr

N

Iso
Lower

than

(Even effect).

ButoxyCr

(SmC)

N

Iso
Onset of Smectic behavior (often monotropic).

HexyloxyCr

SmC

N

Iso
Enantiotropic Smectic phase stabilizes.

OctyloxyCr

SmC

SmA

Iso
Nematic phase often disappears; purely Smectogenic.

Legend: Cr = Crystalline Solid; N = Nematic; SmC = Smectic C (tilted); SmA = Smectic A (orthogonal); Iso = Isotropic Liquid.

Phase Transition Logic Diagram

PhaseLogic ChainLength Alkyl Chain Length (n) ShortChain Short Chain (n=1-3) High Rigidity ChainLength->ShortChain MedChain Medium Chain (n=4-7) Balanced Flexibility ChainLength->MedChain LongChain Long Chain (n≥8) High Flexibility/Interdigitation ChainLength->LongChain Nematic Nematic Phase (N) Orientational Order Only ShortChain->Nematic Dominant MedChain->Nematic Retained Smectic Smectic Phase (Sm) Positional + Orientational Order MedChain->Smectic Emerging LongChain->Nematic Suppressed LongChain->Smectic Dominant (Layering)

Figure 2: Impact of alkyl chain length on mesophase formation logic.

Translational Relevance: Drug Development

While primarily materials for optoelectronics, the Alkoxybenzylidene-4-cyanoaniline scaffold possesses significant pharmaceutical relevance:

  • Bioisosterism: The 4-cyanophenyl moiety is a known bioisostere for carbonyls and halogens in kinase inhibitors (e.g., Letrozole, Fadrozole).

  • Schiff Base Cytotoxicity: The azomethine linkage (

    
    ) is biologically active. It can chelate metal ions in metalloenzyme active sites or undergo hydrolysis in vivo to release the aldehyde and amine precursors, which may exhibit independent toxicity or therapeutic effects.
    
  • Assay Utility: Due to their liquid crystalline nature, these molecules are sensitive to surface interactions. They are increasingly used in LC-based biosensors to detect protein binding events (e.g., BSA, IgG) at the aqueous-LC interface, providing a label-free detection mechanism for drug screening assays [3].

References

  • Singh, B., et al. (2010). "Liquid Crystalline Properties of 3-[4-(4-Alkoxybenzoyloxybenzylidene)amino]-1,2,4-triazines: Synthesis and Characterization." Molecular Crystals and Liquid Crystals. Link

  • Ha, S.T., et al. (2009). "Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines." Asian Journal of Chemistry. Link

  • Sivakumar, S., et al. (2009). "Liquid Crystal Biosensors: Principles, Structure and Applications." Journal of Biophotonics. Link

  • Yoshimi, T., et al. (2020).[1] "Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica." Crystals. Link

  • Gallardo, H., & Silva, F.C. (1994). "A study of the effect of a lateral methoxy group on the transition temperature of the liquid crystalline phases." Journal of the Chemical Society, Perkin Transactions 2. Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4'-(Amyloxy)benzylidene-4-cyanoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous protocol for the synthesis of 4'-(Amyloxy)benzylidene-4-cyanoaniline (also known as 4-[(4-(pentyloxy)benzylidene)amino]benzonitrile). This molecule belongs to the class of Schiff base liquid crystals, widely utilized in electro-optical displays and as anisotropic solvents in spectroscopy due to their rod-like (calamitic) structure and mesomorphic properties.

The synthesis involves a condensation reaction between 4-(pentyloxy)benzaldehyde and 4-aminobenzonitrile (4-cyanoaniline). While the chemistry is classical, achieving electronic-grade purity required for liquid crystal applications demands strict adherence to the purification and characterization steps outlined below.

Chemical Reaction & Retrosynthesis

The target molecule is synthesized via an acid-catalyzed dehydration condensation (Schiff base formation).

Reaction Equation:



Mechanism Insight

The reaction proceeds through a nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl carbon, forming a carbinolamine intermediate. Under acidic conditions, this intermediate undergoes dehydration to form the imine (


) bond. The equilibrium is driven toward the product by the removal of water or precipitation of the product from the ethanolic solution.

Materials & Reagents

To ensure reproducibility and high phase transition purity, use reagents meeting the following specifications:

ReagentCAS No.[1][2][3][4][5][6]Purity GradeRole
4-(Pentyloxy)benzaldehyde 5736-94-7>98% (GC)Electrophile (Precursor A)
4-Aminobenzonitrile 873-74-5>98%Nucleophile (Precursor B)
Ethanol (Absolute) 64-17-5Anhydrous, >99.5%Solvent
Glacial Acetic Acid 64-19-7ACS ReagentCatalyst
Ethyl Acetate 141-78-6HPLC GradeExtraction/Purification
Dichloromethane 75-09-2HPLC GradeCleaning/TLC

Safety Warning: 4-Aminobenzonitrile is toxic if swallowed and causes skin/eye irritation.[5][7] All operations must be performed in a fume hood wearing nitrile gloves and safety goggles.

Experimental Workflow

The following diagram illustrates the critical path for synthesis and purification.

SynthesisWorkflow Start Raw Materials (Aldehyde + Amine) Mix Solvation (Abs. Ethanol) Start->Mix Catalyst Activation (+ Cat. AcOH) Mix->Catalyst Reflux Reflux (80°C, 3-6 hrs) Catalyst->Reflux Monitor TLC Check (Hex:EtOAc 7:3) Reflux->Monitor Monitor->Reflux Incomplete Cool Precipitation (Cool to RT -> 0°C) Monitor->Cool Complete Filter Filtration (Vacuum Buchner) Cool->Filter Recryst Recrystallization (Ethanol/EtOAc) Filter->Recryst Final Target Mesogen (Yellow Crystalline Solid) Recryst->Final

Figure 1: Step-by-step experimental workflow for the synthesis of 4'-(Amyloxy)benzylidene-4-cyanoaniline.

Detailed Protocol

Step 1: Preparation of Reaction Mixture
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 1.92 g (10.0 mmol) of 4-(pentyloxy)benzaldehyde and 1.18 g (10.0 mmol) of 4-aminobenzonitrile to the flask.

  • Solvent: Add 40 mL of absolute ethanol. Stir at room temperature until the solids are mostly dissolved.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Expert Note: The acid protonates the carbonyl oxygen, making it more electrophilic and susceptible to attack by the amine, which is relatively electron-deficient due to the cyano group.

Step 2: Condensation (Reflux)[8]
  • Heating: Heat the mixture to reflux (approx. 80°C) using an oil bath or heating mantle.

  • Duration: Maintain reflux for 3 to 6 hours .

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3 v/v).

    • Target: Disappearance of the aldehyde spot and appearance of a new, less polar spot (Schiff base).

    • Observation: The solution typically deepens in color (yellow to orange) as the conjugated system forms.

Step 3: Isolation and Purification
  • Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath (0-4°C) for 1 hour to maximize precipitation.

  • Filtration: Filter the precipitate using a Buchner funnel under vacuum. Wash the solid cake with 10 mL of cold ethanol to remove unreacted starting materials and the acid catalyst.

  • Recrystallization (Critical for LC Properties):

    • Dissolve the crude solid in the minimum amount of boiling ethanol (or a 9:1 Ethanol/Ethyl Acetate mix if solubility is low).

    • Allow to cool slowly to form needle-like crystals.

    • Filter and dry in a vacuum desiccator over

      
       or silica gel for 12 hours.
      

Characterization & Validation

To validate the synthesis, compare your data against the following standard values.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d) or 

.[8]
Proton (

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Imine 8.35 - 8.45 Singlet (s)1H

Aromatic 7.80 - 7.90Doublet (d)2HAldehyde Ring (ortho to imine)
Aromatic 7.65 - 7.75Doublet (d)2HNitrile Ring (ortho to CN)
Aromatic 7.20 - 7.30Doublet (d)2HNitrile Ring (ortho to N)
Aromatic 6.95 - 7.05Doublet (d)2HAldehyde Ring (ortho to O)
Alkoxy 4.00 - 4.05Triplet (t)2H

Alkyl 1.75 - 1.85Multiplet (m)2H

Alkyl 1.35 - 1.50Multiplet (m)4H

Methyl 0.90 - 0.95Triplet (t)3H

Infrared Spectroscopy (FT-IR)[10]
  • 
     Stretch:  Sharp peak at 
    
    
    
    .
  • 
     Stretch:  Strong peak at 
    
    
    
    .
  • Absence of

    
    :  No strong peak around 
    
    
    
    (confirms consumption of aldehyde).
  • Absence of

    
    :  No double peak around 
    
    
    
    (confirms consumption of amine).
Phase Transition (DSC)

Liquid crystalline behavior is confirmed by Differential Scanning Calorimetry.[9][10]

  • Melting Point (Crystal

    
     Mesophase/Isotropic):  Typically 60°C - 110°C  range depending on purity.
    
  • Texture: Polarized Optical Microscopy (POM) should reveal a Nematic schlieren texture or Smectic A focal conic texture upon cooling from the isotropic phase.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or high solubility in ethanol.Increase reflux time; concentrate the mother liquor before cooling; add a few drops of water to induce precipitation.
Oily Product Impurities preventing crystallization.Scratch the flask glass with a rod; seed with a pure crystal; use a solvent mixture (Ethanol/Hexane) for recrystallization.
Residual Aldehyde Equilibrium not shifted.Use a Dean-Stark trap with Toluene instead of Ethanol to physically remove water (azeotropic distillation).
Low Melting Point Solvent inclusion or starting material contamination.Dry the product thoroughly under high vacuum; repeat recrystallization.

References

  • BenchChem. (2025).[9] The Role of 4-Aminobenzonitrile in the Advancement of Liquid Crystal Materials. Retrieved from

  • Fluorochem. (2025).[7] Product Specification: (E)-4-((4-(Pentyloxy)benzylidene)amino)benzonitrile.[5] Retrieved from

  • Ha, S. T., et al. (2010). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Asian Journal of Chemistry. Retrieved from

  • ChemicalBook. (2025). 4-Aminobenzonitrile Properties and Spectra. Retrieved from

  • PubChem. (2025).[7] Compound Summary: 4'-((4-Pentyloxybenzylidene)amino)benzonitrile.[5] National Library of Medicine. Retrieved from

Sources

Application Note: Precision Synthesis and Characterization of Schiff Base Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

This application note details the experimental setup and protocol for synthesizing Schiff base (imine-linked) liquid crystals. While historically pivotal in display technology (e.g., MBBA), Schiff bases currently hold dual strategic value:[1]

  • Materials Science: As tunable mesogens for sensors and optical switches.

  • Drug Development: As labile "prodrug" linkers. The azomethine bond (

    
    ) is stable at physiological pH but hydrolyzes in acidic tumor microenvironments, making this chemistry highly relevant for pH-responsive drug delivery systems.
    

This guide moves beyond basic organic synthesis, focusing on the purification of mesophases —ensuring the isolated material exhibits the long-range orientational order required for liquid crystallinity.

Chemical Design Strategy

The formation of a liquid crystalline (LC) phase requires a molecule to possess a rigid core (mesogen) and flexible tails. In Schiff bases, the rigid core is the diphenyl imine structure.

  • The Core (Rigidity): The

    
     hybridized Nitrogen restricts rotation, maintaining the linearity required for the Nematic or Smectic phases.
    
  • The Tails (Flexibility): Alkyl or alkoxy chains (typically

    
     to 
    
    
    
    carbons) induce fluidity.
    • Short chains (

      
      ): High melting point, often no mesophase (purely crystalline).
      
    • Medium chains (

      
      ): Nematic phases (orientational order only).[2]
      
    • Long chains (

      
      ): Smectic phases (positional + orientational order).
      

Target Molecule for this Protocol: 4-Methoxybenzylidene-4'-butylaniline (MBBA) or its homologs. This is the "Drosophila" of liquid crystals—a standard reference material.

Experimental Setup & Safety

The Reaction Rig

To ensure high yield and prevent early hydrolysis of the imine bond, moisture exclusion is critical during the high-temperature phase.

  • Vessel: 100 mL Round Bottom Flask (RBF) with 14/20 or 24/40 ground glass joints.

  • Condenser: West or Liebig condenser for reflux.

  • Heating: Oil bath (silicone oil) on a magnetic stirrer hotplate. Avoid heating mantles to prevent localized hotspots that degrade the amine.

  • Atmosphere: Nitrogen balloon or line attached to the top of the condenser via a septum/needle (optional but recommended for high purity).

Reagents & Solvents
ReagentRolePurity Requirement
4-Methoxybenzaldehyde Electrophile>98% (Freshly distilled if yellowed)
4-Butylaniline Nucleophile>97% (Clear to pale yellow liquid)
Absolute Ethanol SolventAnhydrous (Water drives equilibrium backward)
Glacial Acetic Acid Catalyst99.7% (Strictly catalytic amount)

Synthesis Protocol: Acid-Catalyzed Condensation

Step 1: Stoichiometric Mixing
  • In the 100 mL RBF, dissolve 10 mmol of 4-methoxybenzaldehyde in 15 mL of absolute ethanol .

  • Add 10 mmol of 4-butylaniline .

    • Observation: The solution may warm slightly and turn yellow immediately. This indicates the formation of the hemiaminal intermediate.

  • Add 2-3 drops of Glacial Acetic Acid .

    • Mechanistic Insight: The acid protonates the carbonyl oxygen, making the carbon more electrophilic. Caution: Do not add excess acid; it will protonate the amine, rendering it non-nucleophilic and killing the reaction.

Step 2: Reflux (Thermodynamic Control)
  • Attach the condenser and establish cooling water flow.

  • Heat the mixture to reflux (~78°C) with moderate stirring (300 RPM).

  • Duration: Reflux for 3 to 4 hours .

    • Why? Imine formation is an equilibrium process (

      
      ). Reflux provides the activation energy to eliminate water. In ethanol, the Schiff base is often less soluble than the reactants, eventually precipitating upon cooling, which drives the equilibrium forward (Le Chatelier’s principle).
      
Step 3: Isolation
  • Remove the flask from heat and allow it to cool to room temperature slowly.

  • Place the flask in an ice bath (0°C) for 30 minutes to maximize precipitation.

  • Filter the crystalline solid using a Buchner funnel and vacuum.

  • Wash: Rinse the filter cake with 5-10 mL of ice-cold ethanol . This removes unreacted aldehyde (which is an oil) and amine.

Purification & Validation (The "Self-Validating" System)

Crude Schiff bases often contain trace amines that destabilize the LC phase.

Recrystallization Protocol:

  • Dissolve the crude solid in the minimum amount of boiling ethanol.

  • If the solution is cloudy, perform a hot filtration.

  • Allow to cool very slowly (wrap the flask in a towel). Rapid cooling traps impurities in the crystal lattice.

  • Harvest crystals.[3][4]

Validation Checkpoint (TLC):

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).

  • Criteria: The product spot must be distinct from the aldehyde (high

    
    ) and amine (low 
    
    
    
    , streaks). A single spot under UV light confirms chemical purity.

Characterization of Mesophases

This section distinguishes a standard organic chemist from a materials scientist. We must prove the existence of the "fourth state of matter."

Polarized Optical Microscopy (POM)

Setup: Place a small amount of sample between a glass slide and a cover slip. Heat to the isotropic (clear liquid) phase, then cool slowly while observing under crossed polarizers.

Texture ObservedPhase IdentificationInterpretation
Schlieren Texture Nematic (N) Dark "brushes" (2 or 4 arms) meeting at point defects. Indicates orientational order but no positional layers.[5]
Focal Conic Fan Smectic A (SmA) Fan-shaped domains. Indicates molecules are arranged in layers (positional order).
Black Field Isotropic Random orientation cancels birefringence.
Differential Scanning Calorimetry (DSC)

Run a heat-cool-heat cycle at 10°C/min. You look for two distinct endothermic peaks upon heating:

  • 
     (Melting): Crystal 
    
    
    
    Liquid Crystal.
  • 
     (Clearing): Liquid Crystal 
    
    
    
    Isotropic Liquid.

The temperature range between


 and 

is the "Mesophase Range."

Workflow Visualization

Diagram 1: Synthesis & Logic Flow

G Start Reagents: Aldehyde + Amine Mix Solvent: Ethanol Catalyst: AcOH Start->Mix Mixing Reflux Reflux (3-4 hrs) Dehydration Mix->Reflux Heat Cool Ice Bath Cooling Precipitation Reflux->Cool Equilibrium Shift Filter Vacuum Filtration Cool->Filter Isolation Recryst Recrystallization (Hot Ethanol) Filter->Recryst Purification Pure Pure Schiff Base Recryst->Pure Final Product

Caption: Step-by-step workflow from stoichiometric mixing to purified mesogenic crystals.

Diagram 2: Characterization Decision Tree

Logic Sample Purified Sample POM Polarized Optical Microscopy (POM) Sample->POM Texture Observe Texture on Cooling POM->Texture Schlieren Schlieren Texture (Brushes) Texture->Schlieren Fluid Fan Focal Conic (Fans) Texture->Fan Viscous Nematic Phase: NEMATIC (Orientational Order) Schlieren->Nematic Smectic Phase: SMECTIC (Layered Order) Fan->Smectic

Caption: Diagnostic logic for identifying liquid crystalline phases based on optical textures.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
No Precipitate Product too soluble or reaction incomplete.Evaporate 50% of solvent (Rotovap) or add water dropwise to induce turbidity, then cool.
Oily Product Impurities depressed the melting point.Scratch the glass with a rod to induce nucleation. Recrystallize from a more polar solvent mixture (EtOH/Water).
Low Yield Water accumulation.Use a Dean-Stark trap with Toluene instead of Ethanol to physically remove water (azeotropic distillation).
No Mesophase Tails too short or core too flexible.Verify structure via NMR.[6] If structure is correct, the specific homolog may be purely crystalline. Increase tail length.

References

  • Synthesis Mechanism & Green Chemistry

    • Citations regarding the acid-catalyzed mechanism and ethanol reflux protocols.
    • Source:

  • Liquid Crystal Textures (POM)

    • Authoritative guide on Schlieren and Focal Conic textures.
    • Source:

  • Binary Mixtures & Phase Diagrams

    • Details on how lateral substituents affect mesophase stability (relevant for drug design/linker stability).
    • Source:

  • Schiff Bases in Biological Applications

    • Overview of Schiff bases as pharmacophores and linkers.[7][8]

    • Source:

Sources

Advanced Electro-Optical Characterization of Alkoxybenzylidene-Cyanoaniline Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Alkoxybenzylidene-cyanoaniline derivatives represent a class of polar Schiff base liquid crystals (LCs) . Structurally, they possess a rigid imine linkage (


) connecting an alkoxy-substituted benzene ring to a cyano-substituted aniline.

Why this material matters:

  • High Birefringence (

    
    ):  The extended 
    
    
    
    -conjugation provides excellent optical anisotropy, making them sensitive transducers for optical switching.
  • Strong Dielectric Anisotropy (

    
    ):  The terminal cyano (
    
    
    
    ) group induces a massive longitudinal dipole moment. This results in low threshold voltages (
    
    
    ), crucial for low-power devices.
  • Bio-Mimetic Relevance: Due to their rod-like structure and amphiphilic nature, these LCs are increasingly used in LC-based biosensors . They can detect interfacial binding events (e.g., protein-ligand interactions) by disrupting the LC alignment, offering a label-free detection mechanism for drug development assays.

Critical Caveat (Expertise Insight): Unlike cyanobiphenyls (e.g., 5CB), Schiff bases are chemically unstable in the presence of moisture. The imine bond is susceptible to hydrolysis, decomposing back into the aldehyde and amine. Strict humidity control is non-negotiable.

Experimental Workflow Logic

The characterization process follows a linear dependency: chemical integrity


 dielectric baselining 

electro-optical performance.

LC_Characterization_Workflow Synthesis Sample Synthesis & Purification PhaseID Phase Identification (DSC / POM) Synthesis->PhaseID Verify Purity CellPrep LC Cell Assembly (Planar vs Homeotropic) PhaseID->CellPrep Select Nematic Range Dielectric Dielectric Spectroscopy (Determine Δε) CellPrep->Dielectric Capacitance Measurement EO_Switching E-O Switching (Fréedericksz Transition) CellPrep->EO_Switching Optical Transmittance DataAnalysis Elastic Constants (K11, K33) Extraction Dielectric->DataAnalysis Input Δε EO_Switching->DataAnalysis Input Vth

Figure 1: Sequential workflow for validating and characterizing polar Schiff base liquid crystals.

Protocol A: Sample Preparation & Cell Assembly[1]

Objective: Create a defect-free Nematic slab with defined boundary conditions.

Materials & Equipment[2][3][4]
  • LC Sample: N-(4-alkoxybenzylidene)-4-cyanoaniline (Synthesized via condensation of 4-alkoxybenzaldehyde and 4-aminobenzonitrile).

  • Substrates: Indium Tin Oxide (ITO) coated glass (

    
    ).[1]
    
  • Alignment Agents:

    • Planar (Homogeneous): Polyimide (PI) solution (e.g., AL-1254).

    • Homeotropic (Vertical): CTAB or Silane coupling agents (DMOAP).

  • Spacers: Mylar or silica beads (typically 5–10

    
    ).
    
Step-by-Step Procedure
  • Substrate Etching: Pattern ITO glass using photolithography or acid etching (HCl:HNO3) to define the active electrode area (typically

    
    ).
    
  • Cleaning: Ultrasonicate substrates in Acetone

    
     Isopropanol 
    
    
    
    DI Water (15 min each). Dry with
    
    
    gas.
  • Alignment Layer Deposition:

    • Spin-coat PI at 3000 rpm for 30s.

    • Soft Bake: 80°C for 10 min.

    • Hard Bake: 200°C for 1 hour (polymerizes the imide).

  • Rubbing (Crucial for Planar): Use a velvet cloth to rub the PI surface unidirectionally. This induces micro-grooves that anchor the LC director

    
    .
    
  • Cell Assembly: Sandwich two substrates (rubbing directions anti-parallel) with spacers. Seal edges with UV-curable glue, leaving two filling ports.

  • Capillary Filling (The "Schiff Base" Modification):

    • Place the empty cell and LC sample in a vacuum oven or glovebox .

    • Heat the sample to its Isotropic Phase (clear liquid).

    • Dip the cell port into the droplet. Capillary action fills the cell.

    • Reasoning: Filling in the isotropic phase prevents flow-induced alignment defects. Filling in a dry environment prevents hydrolysis.

Protocol B: Dielectric Spectroscopy

Objective: Measure the dielectric anisotropy


. This parameter dictates the voltage sensitivity.
Theory

For cyano-Schiff bases, the dipole is along the long axis.

  • 
    : Measured using a Homeotropic  cell (Director 
    
    
    
    ).
  • 
    : Measured using a Planar  cell (Director 
    
    
    
    ).
Measurement Setup
  • Instrument: LCR Meter (e.g., Keysight E4980A).

  • Frequency: 1 kHz (Low enough to avoid relaxation, high enough to avoid ionic impurity conduction).

  • Voltage: 0.5

    
     (Must be 
    
    
    
    to avoid reorienting the LC during measurement).
Protocol
  • Connect the LC cell to the LCR meter using shielded Kelvin probes.

  • Calibrate "Open" (empty fixture) and "Short" corrections.

  • Measure Capacitance (

    
    ) of the filled cell.
    
  • Measure Capacitance (

    
    ) of the empty cell (before filling) to determine precise thickness 
    
    
    
    .
  • Calculation:

    
    
    
    • Calculate

      
       from the homeotropic cell.
      
    • Calculate

      
       from the planar cell.
      
    • Compute

      
      .
      

Expected Result: For cyano-derivatives, expect a large positive


 (typically +10 to +20).

Protocol C: Electro-Optical Switching (Fréedericksz Transition)

Objective: Determine the Threshold Voltage (


) and Splay Elastic Constant (

).
Experimental Setup (The Optical Bench)

Optical_Bench Laser He-Ne Laser (632.8 nm) Polarizer Polarizer (0°) Laser->Polarizer Unpolarized Light LCCell LC Cell (Planar Alignment) Polarizer->LCCell Linearly Pol. Analyzer Analyzer (90° - Crossed) LCCell->Analyzer Phase Retarded Detector Photodetector (Photodiode) Analyzer->Detector Transmitted Intensity DAQ Oscilloscope / DAQ Detector->DAQ Voltage Signal FunctionGen Function Generator (1kHz AC) FunctionGen->LCCell Driving Voltage (V)

Figure 2: Cross-polarized transmission setup for measuring voltage-dependent transmittance.

Methodology
  • Alignment: Place the Planar cell between crossed polarizers.

  • Orientation: Rotate the cell so the rubbing direction is at 45° relative to the polarizer axis. This maximizes transmittance (

    
    ) according to:
    
    
    
    
    Where
    
    
    is the phase retardation.
  • Voltage Sweep:

    • Apply a 1 kHz square wave.[2]

    • Ramp voltage from 0V to 10V in 0.1V steps.

  • Observation:

    • Region I (

      
      ):  The director is anchored parallel to the glass. Transmittance is constant (maxima or minima depending on thickness).
      
    • Region II (

      
      ):  The electric field exerts a torque. The molecules tilt toward the vertical field (Fréedericksz transition). The effective birefringence drops, causing oscillations in transmittance.
      
Data Analysis: Extracting

The threshold voltage is mathematically defined as:



  • Plot Transmittance vs. Voltage.

  • Identify the voltage where the transmittance first deviates from the baseline. This is

    
    .
    
  • Rearrange to solve for the Splay Elastic Constant (

    
    ):
    
    
    
    
    (Note: Use the
    
    
    value obtained in Protocol B).

Summary of Key Parameters

ParameterSymbolTypical Value (Cyano-Schiff)UnitSignificance
Dielectric Anisotropy

+10 to +25-Drives low-voltage switching.
Threshold Voltage

0.7 - 1.5VoltsCritical for battery-operated biosensors.
Birefringence

0.20 - 0.35-High

allows thinner cells for faster response.
Splay Elastic Constant

5 - 15pNMeasure of mechanical stiffness of the LC order.

Troubleshooting & Safety

  • Issue: "Flickering" or unstable texture under microscope.

    • Cause: Ionic impurities or AC frequency too low.

    • Fix: Increase frequency to 2-5 kHz; repurify sample (recrystallization from ethanol).

  • Issue:

    
     drifts over time.
    
    • Cause:Hydrolysis. The Schiff base is degrading.

    • Fix: Seal cells with high-grade epoxy; store in desiccator.

  • Safety: Cyano-derivatives are toxic if ingested. Handle with gloves. The synthesis precursors (anilines) are potential carcinogens.

References

  • Deepaksundar, B., et al. (2023). "Studies on Electro Chemical Activity and Third Order Non Linear Optical Properties of Novel Schiff Base Compounds." Metallurgical and Materials Engineering. Link

  • Dhara, S. (2009). "Enhancement of Freedericksz's threshold voltage of nematic liquid crystals in thin cells." Journal of Physics.[3][4] Link

  • Lavrentovich Group. (2023). "Introduction to Dielectric Measurements of Nematic Liquid Crystals." Kent State University Liquid Crystal Institute.[5] Link

  • Iraqi Journal of Applied Physics. (2025). "Electro Optical Properties of MBBA Liquid Crystal Doped with Carbon Nanotubes." Link

  • Case Western Reserve University. (1994). "Vanishing Freedericksz Transition Threshold Voltage in a Chiral Nematic Liquid Crystal." Scholarly Commons. Link

Sources

Application Note: 4'-(Amyloxy)benzylidene-4-cyanoaniline in High-Fidelity Display Architectures

[1]

Executive Summary

This technical guide details the synthesis, characterization, and device integration of 4'-(Amyloxy)benzylidene-4-cyanoaniline (hereafter referred to as 5O-BCA ).[1] As a Schiff base mesogen possessing a terminal cyano group, 5O-BCA exhibits strong positive dielectric anisotropy (


Target Audience: Materials Scientists, Display Engineers, and QA/QC Professionals adapting pharmaceutical-grade purity protocols to electronic materials.

Material Profile & Mechanism of Action[2]

Chemical Identity[1][3]
  • IUPAC Name: 4-[(4-pentyloxybenzylidene)amino]benzonitrile[1][2]

  • Common Abbreviation: 5O-BCA[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 292.38 g/mol [1]

  • Structural Class: Schiff Base (Anil) Nematogen[1]

Mechanistic Role in Displays

5O-BCA functions as a nematogen —a rod-like molecule that aligns with an electric field.[1]

  • Dipole Moment: The terminal cyano (

    
    ) group creates a strong permanent dipole along the molecular long axis. When an AC voltage is applied, this dipole couples with the field, forcing the molecule to align parallel to the field vector (Homeotropic alignment).
    
  • Optical Anisotropy: The conjugated

    
    -electron system (benzene-imine-benzene) results in high birefringence.[1] This property is critical for controlling the polarization state of light passing through the display cell.
    

Protocol A: High-Purity Synthesis

Context: Schiff bases are susceptible to hydrolysis. The following protocol borrows "Good Manufacturing Practice" (GMP) concepts from drug development to ensure device-grade stability.

Reagents
  • Precursor A: 4-Amyloxybenzaldehyde (Purity >98%)[1]

  • Precursor B: 4-Aminobenzonitrile (Purity >98%)[1]

  • Solvent: Absolute Ethanol (Anhydrous)[1]

  • Catalyst: Glacial Acetic Acid (Trace)[1]

Workflow Diagram (Synthesis)

SynthesisPathAldehyde4-Amyloxybenzaldehyde(Electrophile)InterTetrahedralIntermediateAldehyde->InterCondensation(EtOH, Reflux)Amine4-Aminobenzonitrile(Nucleophile)Amine->InterWaterH2O(Byproduct)Inter->WaterProduct5O-BCA(Schiff Base)Inter->Product- H2O(Dehydration)

Figure 1: Acid-catalyzed condensation pathway for 5O-BCA synthesis.

Step-by-Step Procedure
  • Stoichiometry: Dissolve 10 mmol of 4-Amyloxybenzaldehyde and 10 mmol of 4-Aminobenzonitrile in 30 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. The solution will darken slightly (yellow/amber) indicating imine formation.
    
  • Crystallization: Cool the solution slowly to room temperature, then to

    
    . The Schiff base will precipitate as crystalline needles.
    
  • Purification (Critical):

    • Filter the crude solid.[3]

    • Recrystallize twice from hot ethanol.

    • Why? Trace amine impurities degrade voltage holding ratio (VHR) in displays.

  • Drying: Dry under vacuum at

    
     for 12 hours over 
    
    
    to remove all traces of water (preventing hydrolysis).

Protocol B: Electro-Optical Device Fabrication (TN Cell)

Context: To validate the material, we construct a Twisted Nematic (TN) test cell. This requires precise surface engineering.

Materials
  • Substrates: Indium Tin Oxide (ITO) coated glass (

    
    ).
    
  • Alignment Layer: Polyimide (PI) solution (e.g., AL-1254).[1]

  • Spacers: 5

    
     glass microspheres.
    
Workflow Diagram (Switching Mechanism)

TN_Switchingcluster_OFFOFF STATE (V = 0)cluster_ONON STATE (V > V_th)LC_OffLC MoleculesTwisted 90°Light_OffPolarization RotatedLight PASSESLC_Off->Light_OffLC_OnLC MoleculesVertical AlignmentLight_OnPolarization UnchangedLight BLOCKEDLC_On->Light_OnFieldElectric Field(Dipole Coupling)Field->LC_OnReorientation

Figure 2: Electro-optical switching logic of 5O-BCA in a TN cell configuration.

Fabrication Steps
  • Etching: Pattern ITO glass using photolithography to define the active pixel area (

    
    ).
    
  • Alignment Coating: Spin-coat Polyimide at 3000 RPM for 30s. Bake at

    
     for 1 hour to imidize.
    
  • Rubbing: Mechanically rub the PI surface with a velvet cloth.

    • Top Plate: Rub direction

      
      .
      
    • Bottom Plate: Rub direction

      
      .[4]
      
    • Result: Induces a

      
       helical twist in the 5O-BCA molecules.
      
  • Assembly: Disperse spacers on the bottom plate. Seal edges with UV-curable glue, leaving a small fill port.[1]

  • Filling (Capillary Action):

    • Heat the 5O-BCA to its isotropic phase (

      
      , approx 
      
      
      ).
    • Place a droplet at the fill port. The liquid flows into the cell via capillary force.

    • Cooling: Slowly cool (

      
      ) to room temperature to allow domain growth without defects.
      

Characterization & Quality Control Data

Thermal Properties (DSC)

Differential Scanning Calorimetry (DSC) verifies the phase transition temperatures.[5]

TransitionTemperature (

)
Enthalpy (

)
Interpretation
Cr

N
48.0HighMelting point (Crystal to Nematic)
N

I
68.5LowClearing point (Nematic to Isotropic)
Supercooling < 25.0N/AMaterial remains nematic at room temp (metastable)
Electro-Optical Response

Using a He-Ne laser (

  • Threshold Voltage (

    
    ):  The voltage where transmission drops by 10%.
    
    • Typical Value: 1.5 - 2.0 V.[1]

    • Equation:

      
      [1]
      
    • Significance: 5O-BCA's high

      
       lowers 
      
      
      , making it compatible with CMOS drivers.[1]

Stability & Handling (Crucial)

The Hydrolysis Hazard: Unlike cyanobiphenyls (e.g., 5CB), Schiff bases contain an imine linkage (

Mitigation Protocol:

  • Storage: Store under Argon or Nitrogen atmosphere in a desiccator.

  • Device Sealing: Use epoxy seals with low water vapor transmission rates (WVTR).

  • UV Protection: Schiff bases are UV-unstable.[1] Use UV-blocking filters (

    
    ) in the final display stack.
    

References

  • Synthesis & Properties: "Synthesis and physical properties of Schiff base liquid crystals." Journal of Molecular Liquids.

  • TN Device Physics: Schadt, M., & Helfrich, W. (1971).[6] "Voltage-Dependent Optical Activity of a Twisted Nematic Liquid Crystal." Applied Physics Letters.

  • Chemical Data: PubChem Compound Summary for CID 23369117, 4'-[(4-pentyloxybenzylidene)amino]benzonitrile.[1]

  • Phase Transitions: "Liquid Crystalline Polymorphism of 4-Alkyloxybenzylidene-4'-Alkyloxyanilines." ResearchGate.

Application Note: Thermal Stability & Phase Behavior Analysis of 4'-(Amyloxy)benzylidene-4-cyanoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the thermal characterization protocols for 4'-(Amyloxy)benzylidene-4-cyanoaniline , a representative Schiff base liquid crystal (mesogen). Due to the azomethine (


) linkage, this compound exhibits specific sensitivity to moisture and thermal oxidation. This application note provides a rigorous, self-validating workflow using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Hot Stage Microscopy (HSM) to define its phase transition thermodynamics and degradation limits.

Target Audience: Materials Scientists, Physical Chemists, and Formulation Engineers.

Material Context & Chemical Logic

Compound: 4'-(Amyloxy)benzylidene-4-cyanoaniline Molecular Formula:


Structural Class:  Rod-like (Calamitic) Schiff Base Mesogen.
Critical Mechanistic Insights
  • The Azomethine Linkage Vulnerability: The central imine bond is thermodynamically stable but kinetically labile in the presence of water and acid traces, leading to hydrolysis back into the aldehyde (4-amyloxybenzaldehyde) and amine (4-aminobenzonitrile) precursors. Protocol Implication: All thermal tests must be conducted under a dry, inert nitrogen atmosphere.

  • Mesophase Behavior: The cyano (-CN) tail provides a strong longitudinal dipole, promoting Nematic phase formation. The amyl (

    
    ) chain adds flexibility, potentially inducing lower-temperature Smectic  phases.
    
  • Thermal History Memory: Liquid crystals often exhibit monotropic phases (observable only upon cooling) or polymorphism. A single heating run is insufficient for characterization.

Characterization Workflow (Logic Map)

The following diagram illustrates the sequential workflow required to validate the material's thermal profile.

ThermalAnalysisWorkflow Sample Raw Sample (Vacuum Dried) TGA Step 1: TGA (Degradation Limit) Sample->TGA 5-10 mg Decision Is T(onset) > Expected Clearing Point? TGA->Decision Determine T(deg) Decision->Sample No (Purify) DSC Step 2: DSC (Phase Transitions) Decision->DSC Yes (Safe to Heat) HSM Step 3: HSM (Texture Validation) DSC->HSM Target Temperatures Analysis Thermodynamic Report DSC->Analysis Enthalpy Data HSM->Analysis Optical Confirmation

Figure 1: Sequential workflow ensuring safety and data integrity. TGA precedes DSC to prevent sensor contamination.

Detailed Protocols

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the thermal stability limit (


) to define the safe operating window for DSC.

Instrumentation: TGA with microbalance sensitivity


.

Procedure:

  • Calibration: Calibrate mass using standard weights and temperature using Curie point standards (e.g., Alumel, Nickel).

  • Sample Prep: Weigh 5–10 mg of the sample into an Alumina (

    
    ) crucible. Note: Do not use Aluminum pans for TGA above 600°C.
    
  • Atmosphere: Purge with dry Nitrogen (

    
    ) at 50 mL/min to prevent oxidation masking the intrinsic degradation.
    
  • Thermal Program:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 600°C.

  • Data Analysis:

    • Identify

      
       (extrapolated onset of decomposition).
      
    • Pass Criteria:

      
       must be 
      
      
      
      (typically Schiff bases degrade > 280°C). If mass loss occurs
      
      
      , it indicates solvent/moisture contamination.
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Quantify phase transition temperatures and enthalpies (


).[1]

Standard: ASTM E794 (Melting/Crystallization) [1].[2]

Procedure:

  • Pan Selection: Hermetically sealed Aluminum pans (Tzero style preferred) to prevent sublimation of the mesogen at high temperatures.

  • Sample Mass: 3–5 mg (ensure flat contact with pan bottom).

  • Reference: Empty hermetic Aluminum pan of matched mass (

    
     mg).
    
  • Atmosphere: Dry Nitrogen (

    
    ) at 50 mL/min.
    
  • Thermal Cycle (Heat-Cool-Heat):

    • Cycle 1 (Conditioning): Heat from 0°C to 160°C at 10°C/min. (Erases thermal history/polymorphs).

    • Cooling: Cool from 160°C to 0°C at 10°C/min. (Observes reversible mesophase formation).

    • Cycle 2 (Analysis): Heat from 0°C to 160°C at 10°C/min. (Collects thermodynamic data).

  • Data Extraction:

    • Integrate peaks to find Enthalpy (

      
       in J/g).
      
    • Record Peak Temperature (

      
      ) and Onset Temperature (
      
      
      
      ).
Protocol C: Hot Stage Microscopy (HSM)

Objective: Visual validation of phase types (Nematic vs. Smectic).

Procedure:

  • Place a few grains of sample between a glass slide and cover slip.

  • Insert into a hot stage (e.g., Linkam) mounted on a Polarized Optical Microscope (POM).

  • Cross polarizers (

    
    ).
    
  • Heat at 5°C/min to the isotropic phase (black field).

  • Cool at 2°C/min and observe texture formation.

Expected Results & Interpretation

Thermal Profile Table
ParameterExpected RangeObservationPhysical Meaning
T(onset) Degradation 280°C – 320°CTGA StepLimit of chemical stability.
Melting Point (

)
60°C – 90°CSharp DSC EndothermTransition from solid crystal to Liquid Crystal.
Clearing Point (

)
100°C – 140°CSmall DSC EndothermTransition from Nematic LC to Isotropic Liquid.
Mesophase Range

Window between peaksUseful working temperature range.
Texture Identification (HSM)
  • Nematic Phase: Look for Schlieren textures (thread-like defects) or "Marble" textures upon cooling from isotropic. Flash of birefringence indicates N-I transition.

  • Smectic Phase (if present): Look for Focal Conic Fan textures or homeotropic (black) domains that are distinct from the isotropic black.

Thermodynamic Logic

The entropy of transition (


) validates the phase type:
  • Crystal

    
     Nematic:  Large 
    
    
    
    (breaking lattice).
  • Nematic

    
     Isotropic:  Small 
    
    
    
    (typically 0.2 – 2.0 kJ/mol) [2]. Note: If the high-temperature peak is large, the material may have skipped the LC phase (direct melting).

Troubleshooting & Validation

Self-Validating Check: If the DSC trace shows a small endotherm before the main melting peak during the second heating cycle, but not the first, the material exhibits monotropic liquid crystallinity (metastable phase).

Common Failure Modes:

  • Double Melting Peak:

    • Cause: Impurity or Polymorphism.

    • Validation: Run TGA.[3] If mass loss < 0.5%, it is polymorphism. If mass loss > 1%, it is solvent/impurity.

  • Downward Shift in Transitions:

    • Cause: Hydrolysis of the Schiff base.

    • Validation: Check the sample preparation environment.[4] Was it exposed to high humidity? Re-dry sample and run under strict

      
      .
      

References

  • ASTM International. (2018). ASTM E794-06(2018) Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. West Conshohocken, PA. [Link]

  • Nafee, S.S., et al. (2019).[3] "The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study." Molecules, 24(17), 3032.[3] [Link]

  • Ha, S.T., et al. (2010). "Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules." International Journal of Molecular Sciences, 11(11), 4631–4643. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Synthesis of Schiff Base Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #LC-SB-YIELD-OPT Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary: The "Reversibility Trap"

Low yield in Schiff base (imine) liquid crystal synthesis is rarely due to "bad chemistry" in the theoretical sense. It is almost exclusively a failure to manage thermodynamic equilibrium .

Schiff base formation is a reversible condensation reaction.[1] Unlike irreversible couplings (e.g., Suzuki-Miyaura), the imine product exists in a tug-of-war with its precursors (aldehyde and amine) and water. If you do not actively remove water, the reaction will hit a "yield ceiling" (often ~40-50%) regardless of reflux time.

For Liquid Crystals (LCs), this is doubly critical. Even trace amounts of unreacted aldehyde or amine act as impurities that depress the isotropic transition temperature (


)  and can completely destabilize the mesophase, turning a liquid crystal into a useless isotropic oil.

Module 1: The Equilibrium Battle (Water Management)

The Issue: You are refluxing in ethanol for 24 hours, but yields remain low (<60%), or the product is an oil.

The Mechanism:



According to Le Chatelier’s principle, the accumulation of water drives the reaction backward (hydrolysis).
Protocol A: Azeotropic Distillation (The Gold Standard)

For mesogenic cores that are thermally stable, this is the most reliable method.

  • Solvent: Toluene or Benzene (forms a low-boiling azeotrope with water).

  • Hardware: Dean-Stark apparatus.

  • Why it works: It physically removes water from the reaction vessel, forcing the equilibrium 100% to the right.

Protocol B: Molecular Sieves (The Kinetic Approach)

Use this for thermally sensitive mesogens or when using solvents that don't azeotrope well (e.g., THF, Methanol).

  • Agent: Activated 4Å Molecular Sieves.[2]

  • Setup: Add sieves directly to the reaction flask or in a Soxhlet thimble.

  • Critical Step: Sieves must be activated (heated to >300°C under vacuum) immediately before use. "Jar-fresh" sieves are often already saturated with atmospheric moisture.

Module 2: Catalytic Tuning (The pH "Goldilocks Zone")

The Issue: The reaction is stalled. Adding more acid turns the mixture dark/tarry without improving yield.

The Mechanism: The reaction requires acid catalysis to protonate the carbinolamine -OH group (making it a better leaving group). However, amines are basic .

  • Too much acid: You protonate the amine (

    
    ).[3] It loses its lone pair and becomes non-nucleophilic. Reaction stops.
    
  • Too little acid: The carbinolamine intermediate forms but doesn't dehydrate to the imine.

Recommendation: Use Glacial Acetic Acid (AcOH) for standard reactions. Use p-Toluenesulfonic Acid (p-TSA) (0.1 - 1 mol%) only for sterically hindered or electron-deficient aldehydes.

Module 3: Purification & Phase Integrity

The Issue: Yield is decent, but the substance doesn't show liquid crystalline behavior (no birefringence under Polarized Optical Microscopy).

The Diagnosis: Impurity-induced phase suppression. Schiff base LCs are notorious for retaining unreacted aldehyde. Aldehydes can oxidize to carboxylic acids, which disrupt the pi-stacking required for the mesophase.

The Fix:

  • Do not use column chromatography on silica gel if possible. Silica is slightly acidic and wet; it can hydrolyze the imine back to the starting materials during purification.

  • Recrystallization is mandatory.

    • Solvent: Absolute Ethanol or Ethanol/Ethyl Acetate mixtures.

    • Technique: Repeated recrystallization until the Clearing Point (

      
      )  is constant between cycles (verified by DSC).
      

Standard Operating Procedure (SOP): High-Yield LC Synthesis

Target: Synthesis of a rod-like Schiff base mesogen (e.g., 4-alkoxybenzylidene-4'-alkylaniline).

  • Stoichiometry: Use a slight excess (1.05 eq) of the amine . Amines are easier to remove via recrystallization than aldehydes.

  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Solvent System: Anhydrous Toluene (approx. 10 mL per gram of reactant).

  • Catalyst: Add catalytic p-TSA (0.5 mol%).

  • Reaction:

    • Reflux vigorously. You must see the solvent condensing in the Dean-Stark trap.

    • Monitor water collection.[4] Reaction is complete when water volume stabilizes (usually 3-6 hours).

  • Isolation:

    • Cool to room temperature.[5]

    • Rotary evaporate toluene.

    • Immediate recrystallization from hot absolute ethanol.

  • Validation: Check purity via 1H-NMR (look for disappearance of aldehyde -CHO peak at ~10 ppm and appearance of imine -CH=N- peak at ~8.4 ppm).

Visualizing the Failure Points

Diagram 1: Reaction Mechanism & Control Points

SchiffBaseMechanism Reactants Aldehyde + Amine Intermediate Carbinolamine (Unstable) Reactants->Intermediate Nucleophilic Attack AcidFail FAILURE: Too much acid protonates Amine Reactants->AcidFail pH < 3 Protonation Protonated -OH2+ Intermediate->Protonation Acid Catalyst (Critical Step) Product Schiff Base (Imine) + Water Protonation->Product - H2O (Dehydration) Product->Reactants Hydrolysis (If water not removed) WaterFail FAILURE: Water presence reverses reaction Product->WaterFail

Caption: The mechanistic pathway highlighting critical failure points: amine protonation (pH too low) and hydrolysis (water retention).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield / No Mesophase CheckState Is the product an oil? Start->CheckState CheckWater Was water removed actively? CheckState->CheckWater No (Solid but low yield) SolnRecryst Action: Cold Recrystallization (EtOH) CheckState->SolnRecryst Yes (Oily impurities) CheckAcid Did reaction turn black? CheckWater->CheckAcid Yes SolnDeanStark Action: Switch to Toluene + Dean-Stark CheckWater->SolnDeanStark No CheckAcid->SolnDeanStark No (Incomplete Rxn) SolnInert Action: Use N2 atm + Less Acid CheckAcid->SolnInert Yes (Oxidation/Polymerization)

Caption: Logic flow for diagnosing common synthesis failures based on physical state and reaction appearance.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Yield < 50% Equilibrium limitation (Water accumulation).Switch from simple reflux to Dean-Stark azeotropic distillation using toluene [1][2].
Product is an oil Presence of unreacted aldehyde or solvent occlusion.Triturate with cold hexanes. If that fails, recrystallize from absolute ethanol [3].[6]
Reaction turns black Oxidation of amine or polymerization of aldehyde.Conduct reaction under Nitrogen/Argon atmosphere. Reduce acid catalyst concentration [4].
No Mesophase (LC) Impurity suppression (Trace starting materials).Avoid silica columns (hydrolysis risk).[7] Perform hot filtration during recrystallization to remove dust/seeds [5].
Precipitate forms early Product is insoluble in refluxing solvent.This stops the reaction before completion. Switch to a higher boiling solvent (e.g., Xylene) or a more polar one (e.g., DMF) if solubility is the issue.

References

  • BenchChem. (2025).[3] Technical Support Center: Optimizing Schiff Base Formation. Retrieved from

  • ResearchGate. (2015).[2] Is it necessary to remove water during schiff base synthesis? Retrieved from

  • ResearchGate. (2013).[6] What are the simplest and best methods for purifying the Schiff base by crystallization? Retrieved from

  • Reddit (r/Chempros). (2024).[7][8] Synthesis of Schiff base: Troubleshooting catalytic conditions. Retrieved from

  • Al-Obaidi, N. S., et al. (2018).[9] Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds. World Journal of Environmental Biosciences. Retrieved from

Sources

Technical Support Center: Dehydration Strategies for Imine Mesogen Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Water Removal in the Synthesis of 4'-(Amyloxy)benzylidene-4-cyanoaniline Target Molecule: 4'-(Pentyloxy)benzylidene-4-cyanoaniline (Schiff Base Liquid Crystal) Reaction Type: Acid-Catalyzed Dehydration Condensation

Executive Summary

The synthesis of 4'-(Amyloxy)benzylidene-4-cyanoaniline involves the condensation of 4-amyloxybenzaldehyde and 4-aminobenzonitrile . This is a reversible equilibrium reaction (


).

The Critical Challenge: The 4-cyano group on the aniline is a strong electron-withdrawing group (EWG), which significantly reduces the nucleophilicity of the amine. Consequently, the forward reaction is sluggish, and the presence of even trace water will drive the equilibrium backward toward hydrolysis. Aggressive and continuous water removal is not optional—it is the rate-determining factor for high yield.

This guide details three validated protocols for water removal, ranked by scale and efficiency.

Module 1: Azeotropic Distillation (The Gold Standard)

Recommended for: Scale-up (>5g), high-purity requirements, and robust substrates.

This method utilizes a Dean-Stark trap to continuously remove water from the reaction matrix using a binary azeotrope with Toluene.

The Mechanism

Toluene forms a positive heterogeneous azeotrope with water (Boiling Point: 84.1°C; Composition: ~20% Water / 80% Toluene). As the reaction refluxes, the azeotrope vaporizes, condenses, and separates in the trap. Water (d=1.00 g/mL) sinks to the bottom, while Toluene (d=0.87 g/mL) overflows back into the reactor, shifting the equilibrium permanently to the right.

Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents:

    • 4-Amyloxybenzaldehyde (1.0 eq)

    • 4-Aminobenzonitrile (1.0 eq)

    • Solvent: Anhydrous Toluene (10-15 mL per gram of reactant).

    • Catalyst: p-Toluenesulfonic acid (p-TSA) (1-3 mol%). Note: Acetic acid is often too weak for this specific cyano-substituted aniline.

  • Execution:

    • Reflux the mixture vigorously. You must see distinct droplets of water collecting in the graduated arm of the trap.

    • Endpoint: Continue reflux until the water level in the trap remains constant for 1 hour (typically 4–8 hours total).

  • Workup: Cool to room temperature. The Schiff base often crystallizes directly from the cooling toluene. Filter and wash with cold ethanol.

Visualization: Dean-Stark Logic Flow

DeanStarkWorkflow Reagents Reagents + Toluene + p-TSA Reflux Reflux (110°C) Reagents->Reflux Vapor Azeotropic Vapor (Toluene + Water) Reflux->Vapor Evaporation Product Product Crystallization Reflux->Product Upon Cooling Condenser Condenser Vapor->Condenser Trap Dean-Stark Trap (Phase Separation) Condenser->Trap Condensate Water Water Removal (Denser Phase) Trap->Water Sinks (Waste) Return Dry Toluene Return Trap->Return Overflows Return->Reflux Recycle

Figure 1: Cyclic workflow of azeotropic water removal using a Dean-Stark apparatus. The process is self-terminating when water accumulation ceases.

Module 2: Molecular Sieves (The Gentle Approach)

Recommended for: Small scale (<1g), heat-sensitive impurities, or laboratories lacking Dean-Stark glassware.

If refluxing toluene is too harsh or unavailable, Activated 4Å Molecular Sieves can trap water within their pore structure.

Protocol
  • Activation (Critical): Commercial sieves are often saturated. Heat sieves to 300°C for 3 hours or microwave in bursts before use.

  • Solvent: Anhydrous Ethanol or Methanol.

  • Setup:

    • Add reagents and catalyst (glacial acetic acid is acceptable here) to the flask.

    • Add 200 mg of activated sieves per mmol of water expected.

    • Tip: Place sieves in a porous thimble or a "tea bag" of filter paper to prevent them from grinding into the product precipitate.

  • Execution: Stir at reflux or 60°C for 12–24 hours. The sieves will sequester water molecules (approx 2.5Å diameter) while excluding the larger organic molecules.

Comparison of Dehydration Methods

MetricAzeotropic Distillation (Dean-Stark)Molecular Sieves (In-Situ)Solvent-Free Grinding
Efficiency High (>95% yield potential)Moderate (80-90% yield)Variable (Substrate dependent)
Reaction Time Fast (4–8 Hours)Slow (12–24 Hours)Very Fast (20–60 Mins)
Scalability Excellent (Linear scale-up)Poor (Filtration issues)Moderate
Solvent Toxicity High (Toluene/Benzene)Low (Ethanol)None (Green Chemistry)
Best For 4-Cyanoaniline derivatives Lab-scale explorationRapid screening

Troubleshooting & FAQs

Q1: My yield is low (<50%), and the melting point is broad. What happened?

Diagnosis: Incomplete reaction or Hydrolysis.[1] Explanation: The "broad melting point" usually indicates a mixture of the product and the starting materials. Because the 4-cyano group deactivates the amine, the equilibrium is fragile. Fix:

  • Check the Dean-Stark trap: Did you collect the theoretical amount of water? (18 µL per mmol of reagent).

  • Acid Boost: Add an additional 0.5 mol% of p-TSA.

  • Dry Workup: Ensure the ethanol used for washing the crystals is cold and anhydrous. Wet ethanol can reverse the reaction during filtration.

Q2: Can I use Magnesium Sulfate ( ) directly in the flask?

Answer: Generally, No . While


 is a desiccant, it forms a slurry that is difficult to separate from the solid product (Schiff bases often precipitate out). You will lose significant yield trying to separate the product crystals from the desiccant paste. Use a Dean-Stark trap (liquid separation) or Sieves (beads are easier to remove).
Q3: The reaction turns dark brown/black. Is this normal?

Answer: Slight yellow/amber is normal (color of the imine). Dark brown indicates oxidation of the amine or polymerization. Fix:

  • Degas your toluene with Nitrogen (

    
    ) or Argon before reflux.
    
  • Keep the reaction under an inert atmosphere. 4-aminobenzonitrile is sensitive to oxidative degradation at high temperatures.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Dean-Stark Azeotropic Distillation protocols).

  • BenchChem Technical Support. (2025). The Role of 4-Aminobenzonitrile in the Advancement of Liquid Crystal Materials. (Detailed reactivity profile of cyano-substituted anilines).

  • Sackmann, E., & Demus, D. (1966). The polymorphism of liquid crystals. Molecular Crystals, 2(1), 81-102. (Foundational text on alkoxybenzylidene-cyanoaniline synthesis).

  • ResearchGate Community. (2014). Discussion: How to remove water in Schiff base synthesis to shift equilibrium? (Field-verified troubleshooting for imine condensation).

Sources

Dealing with oily product in 4'-(Amyloxy)benzylidene-4-cyanoaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Purification of 4'-(Amyloxy)benzylidene-4-cyanoaniline

Topic: Troubleshooting Oily Products in Liquid Crystal Schiff Base Synthesis Audience: Organic Chemists, Materials Scientists, Drug Development Researchers

Introduction: The "Oil" Phenomenon in Mesogen Synthesis

You are encountering a viscous oil instead of a crystalline solid during the synthesis of 4'-(Amyloxy)benzylidene-4-cyanoaniline .[1][2] Do not panic; this is a classic signature of liquid crystal (mesogen) synthesis.

This molecule belongs to a class of Schiff bases (anils) that exhibit liquid crystalline phases (nematic or smectic).[1][3][4] The "oil" you see is likely one of three things:

  • A Supercooled Nematic Phase: The compound is pure but trapped in a liquid crystalline state due to slow kinetics.[1]

  • Eutectic Impurity Mixture: Residual 4-(amyloxy)benzaldehyde (a liquid) has depressed the melting point of your product.[1]

  • Solvent Trap: The lattice energy is insufficient to expel the reaction solvent (ethanol/methanol).[1]

This guide provides a systematic, self-validating workflow to convert that oil into a discrete solid.[1]

Module 1: Diagnostic & Immediate Actions

Q: My product separated as a yellow/orange oil at the bottom of the flask. Is the reaction failed? A: Unlikely. The reaction is a condensation between an aldehyde and an amine.[1][5][6] Water is a byproduct.[1][7] If water is not removed, or if the temperature is near the phase transition point, the product separates as an oil ("oiling out") rather than precipitating.

Immediate Action (The "Thermal Shock" Protocol):

  • Do NOT discard the oil.[1]

  • Cooling: Place the reaction flask in a deep freezer (-20°C) for 12–24 hours. Mesogens often require significant undercooling to overcome the nucleation barrier.[1]

  • Scratching: If it remains oily after freezing, use a glass rod to vigorously scratch the side of the flask under the solvent surface. This creates nucleation sites.[1]

Module 2: Optimized Synthesis Protocol

To prevent oiling in future batches, strict control of stoichiometry and water removal is required.

The Chemistry:



Optimized Parameters:

ParameterSpecificationRationale
Stoichiometry 1:1 molar equivalent Excess aldehyde is an oil at RT and difficult to remove.[1][2] Excess amine is solid and easier to wash away.[1]
Solvent Absolute Ethanol (anhydrous)Water drives the equilibrium backward (hydrolysis).[2]
Concentration High (0.5 M - 1.0 M) Dilute solutions favor oiling out.[1][2] High concentration favors precipitation.[1]
Catalyst Glacial Acetic Acid (2-3 drops/mmol)Activates the carbonyl.[1][2] Avoid strong mineral acids which protonate the amine completely.[1]

Step-by-Step Workflow:

  • Dissolve 4-aminobenzonitrile (solid) in minimal absolute ethanol with gentle heat.

  • Add 4-(amyloxy)benzaldehyde (liquid) dropwise.[1]

  • Add catalytic glacial acetic acid.[1][4]

  • Reflux for 2–4 hours.

  • Critical Step: Do not cool to RT immediately. Turn off heat and allow the stir bar to continue as the bath cools slowly. Rapid cooling traps impurities, leading to oils.

Module 3: Purification & Isolation (The "Fix-It" Guide)

Q: The oil solidified after freezing, but it melts back to oil at room temperature. What now? A: You have a Melting Point Depression issue caused by impurities (likely unreacted aldehyde). You must perform a Trituration .[1]

Protocol: Trituration (Solvent Washing) [1]

  • Decant the supernatant solvent from the oil.[1]

  • Add ice-cold n-Hexane or Petroleum Ether (non-polar solvents).[1][2]

  • Vigorously stir/sonicate the oil with the hexane.[1]

    • Mechanism:[1][2][8] The non-polar aldehyde impurity is soluble in hexane.[1] The polar Schiff base product is insoluble.[1]

  • The oil should harden into a solid as the impurity is extracted.[1]

  • Filter the solid and wash with cold ethanol.

Q: How do I recrystallize a compound that wants to be an oil? A: Use the Seeding Technique .[1]

  • Dissolve the crude solid in the minimum amount of boiling Ethanol.[1]

  • Add water dropwise until a faint turbidity (cloudiness) persists.

  • Add a single "seed" crystal (if available) or scratch the glass.

  • Allow to stand at room temperature undisturbed. Do not put it directly in ice.

  • Once crystals form, then move to the fridge.

Module 4: Troubleshooting Logic Flow

The following diagram illustrates the decision-making process for handling the oily product.

G Start Reaction Complete (Oily Product Observed) Cool Cool to -20°C (24h) & Scratch Glass Start->Cool SolidCheck Did it Solidify? Cool->SolidCheck Triturate Triturate with Cold Hexane/Pet Ether SolidCheck->Triturate No (Still Oily) Recryst Recrystallize from EtOH/Water SolidCheck->Recryst Yes (Solid Mass) Triturate->Recryst Solid Formed FailLoop Oil Persists: Check Aldehyde Excess Triturate->FailLoop Remains Oil ImpurityCheck Check Purity (TLC/NMR) Recryst->ImpurityCheck ImpurityCheck->Triturate Aldehyde Present Success Pure Crystalline Solid ImpurityCheck->Success Single Spot/Peak

Caption: Decision tree for converting oily crude product into crystalline solid.

Module 5: Characterization (Verification)

Q: How do I distinguish the product from the starting materials? A: Use FTIR or NMR. The formation of the Imine bond is distinct.[1]

TechniqueDiagnostic SignalNotes
FTIR 1610–1630 cm⁻¹ (Strong)This is the C=N (Imine) stretch.[1][2] Absence of C=O (1700 cm⁻¹) confirms aldehyde consumption.[1]
1H NMR 8.3 – 8.5 ppm (Singlet)The Azomethine proton (-CH=N-).[1][2] Distinct from the aldehyde proton (~10 ppm).
DSC Multiple Peaks Liquid crystals show two endotherms: Crystal

Mesophase and Mesophase

Isotropic Liquid.[2]

References

  • BenchChem Technical Support. (2025).[1][7][9] Optimizing Schiff Base Formation: Troubleshooting Low Yields and Oily Products. Retrieved from [1][2]

  • ChemicalBook. (2023).[1] 4'-(Amyloxy)benzylidene-4-cyanoaniline Properties and Synthesis. Retrieved from [1][2][10]

  • ResearchGate Community. (2016).[1] How can I purify oily products in Schiff base synthesis? Retrieved from

  • PubChem. (2025).[1][11] 4'-((4-(Pentyloxy)benzylidene)amino)benzonitrile Compound Summary. National Library of Medicine.[1] Retrieved from [1][2]

  • Yeap, G. Y., et al. (2006). Synthesis and mesomorphic properties of new Schiff base esters.Molecular Crystals and Liquid Crystals. (General reference for alkoxybenzylidene-cyanoaniline phase behavior).

Sources

Technical Support Center: 4'-(Amyloxy)benzylidene-4-cyanoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 5O.CN-Mesogen Chemical Class: Schiff Base Liquid Crystal (Nematic) CAS: 37075-25-5 Support Tier: Level 3 (Senior Application Scientist)

Core Degradation Mechanics

The primary stability challenge with 4'-(Amyloxy)benzylidene-4-cyanoaniline lies in its central azomethine (imine) linkage (-CH=N-). Unlike the chemically robust cyanobiphenyls (e.g., 5CB) used in commercial displays, this Schiff base mesogen is thermodynamically unstable in the presence of moisture and protons.

Primary Pathway: Hydrolytic Cleavage

The degradation is not random; it follows a specific nucleophilic attack mechanism at the imine carbon. This reaction is autocatalytic in acidic environments because the degradation product (4-aminobenzonitrile) can slightly alter the pH profile, and trace acids accelerate the process.

The Pathway:

  • Protonation: The imine nitrogen accepts a proton.

  • Nucleophilic Attack: Water attacks the electrophilic imine carbon.

  • Collapse: The tetrahedral carbinolamine intermediate collapses, cleaving the C-N bond.

  • Products: The molecule splits into 4-(Pentyloxy)benzaldehyde and 4-Aminobenzonitrile .

Secondary Pathway: Photo-Isomerization & Oxidation

Under UV irradiation, the molecule undergoes reversible


 (trans-to-cis) isomerization, disrupting the liquid crystalline phase (photo-softening). Prolonged exposure leads to irreversible oxidative cleavage of the alkyl chain or the imine bond.

Interactive Troubleshooting Guide

Issue A: Loss of Liquid Crystalline Phase (Clearing Point Depression)

User Report: "My sample has turned cloudy or the Nematic-Isotropic (


) transition temperature has dropped significantly."

Root Cause: Hydrolysis.[1][2][3] The presence of degradation impurities (aldehyde/amine) acts as a solute, disrupting the ordered nematic phase and depressing the clearing point (colligative property effect).

Diagnostic Protocol:

  • Visual Check: Look for a shift from a bright white/crystalline powder to a dull yellow solid (indicative of amine oxidation).

  • Smell Test: A faint "almond-like" or sweet organic odor suggests the release of 4-(Pentyloxy)benzaldehyde .

  • TLC/HPLC Validation:

    • Stationary Phase: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (80:20) + 0.1% Formic Acid.

    • Detection: UV @ 254 nm.[4]

    • Expected Result: Appearance of two new peaks with shorter retention times than the parent mesogen.

Corrective Action:

  • Immediate: Recrystallization from absolute ethanol or dry hexane may recover the parent compound if degradation is <10%.

  • Prevention: Store under Argon/Nitrogen. Use a desiccator. Never store in standard vials without parafilm in a humid fridge.

Issue B: Sample Yellowing / UV Shift

User Report: "The material has developed a yellow/brown tint after leaving it on the benchtop."

Root Cause: Photochemical degradation or Amine Oxidation.

  • Reversible:

    
     isomerization causes a temporary shift in absorption and phase stability.
    
  • Irreversible: The hydrolysis product, 4-Aminobenzonitrile , is highly susceptible to air oxidation, forming dark azo-linked byproducts or polymers.

Safety Warning:

CRITICAL: 4-Aminobenzonitrile is toxic (Acute Tox.[5] 3) and an irritant.[6] If your sample has degraded, handle it as a hazardous nitrile waste, not just general organic waste.

Visualizing the Pathways

Figure 1: Hydrolytic Degradation Mechanism

This diagram illustrates the step-by-step breakdown of the mesogen in the presence of water.

HydrolysisPathway Figure 1: Acid-Catalyzed Hydrolysis of 4'-(Amyloxy)benzylidene-4-cyanoaniline Parent Parent Mesogen (Imine Linkage) Inter Tetrahedral Carbinolamine Intermediate Parent->Inter Nucleophilic Attack Water + H2O / H+ Water->Inter Aldehyde Product A: 4-(Pentyloxy)benzaldehyde Inter->Aldehyde Bond Cleavage Amine Product B: 4-Aminobenzonitrile (TOXIC) Inter->Amine Bond Cleavage

Caption: The central imine bond is the "Achilles' heel" of this molecule, cleaving into an aldehyde and a nitrile-amine upon exposure to moisture.

Figure 2: Troubleshooting Decision Tree

Follow this workflow to determine sample viability.

Troubleshooting Figure 2: Rapid Diagnostic Workflow for Mesogen Integrity Start Observation: Sample Abnormal CheckColor Is the sample dark yellow/brown? Start->CheckColor CheckSmell Does it smell like almonds/aldehydes? CheckColor->CheckSmell No ResultOx Oxidative Degradation (Irreversible) CheckColor->ResultOx Yes CheckTNI Measure TNI (DSC or Hot Stage) CheckSmell->CheckTNI No ResultHyd Hydrolysis Detected (Recrystallize) CheckSmell->ResultHyd Yes CheckTNI->ResultHyd T_NI Dropped >2°C ResultPure Sample Intact (Check Alignment Layer) CheckTNI->ResultPure T_NI Stable

Caption: A logic flow to distinguish between oxidative damage (disposal required) and hydrolysis (potential recovery).

Quantitative Data & Specifications

Table 1: Physicochemical Properties & Stability Markers

ParameterSpecificationDegradation Indicator
Molecular Weight 292.38 g/mol N/A
Appearance White to pale cream powderDark yellow/brown (Amine oxidation)
Clearing Point (

)
~60–68°C (varies by purity)Decrease of >2°C indicates >1% impurity
Solubility Toluene, DCM, AcetoneInsoluble residues in hexane (Amine salts)
Storage < 4°C, Dark, DesiccatedCaking or "wet" appearance

Frequently Asked Questions (FAQ)

Q1: Can I use this molecule for aqueous sensing applications? A: No. Unlike cyanobiphenyls, Schiff base LCs are not suitable for direct contact with aqueous analytes unless they are encapsulated or the experiment is extremely short-term (<30 mins). The hydrolysis rate is significant at the water-LC interface.

Q2: I see a new peak in my NMR at ~9.8 ppm. What is it? A: That is the aldehyde proton of 4-(pentyloxy)benzaldehyde . It confirms hydrolysis.[3][7] You will also likely see a loss of the imine proton signal (usually around 8.3–8.5 ppm).

Q3: How do I dispose of the degraded material? A: Do not flush. The hydrolysis product 4-aminobenzonitrile is acutely toxic (Oral/Dermal) and an eye irritant. Collect in a dedicated "Nitrile/Toxic Organic" waste stream.

References

  • PubChem. (n.d.).[5] 4'-(Amyloxy)benzylidene-4-cyanoaniline Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 85(18), 2843–2848. Retrieved from [Link]

  • Rananavare, S. B., & Pisipati, V. G. K. M. (2017).[7] An overview of liquid crystals based on Schiff base compounds. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzonitrile Compound Summary (Safety & Hazards). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • MicroSolv Technology Corp. (2025).[3] Hydrolysis: A Hidden Challenge in HPLC Analysis. Retrieved from [Link]

Sources

Aligning 4'-(Amyloxy)benzylidene-4-cyanoaniline for electro-optical measurements

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Research Support[1]

Welcome to the technical support hub for 4'-(Amyloxy)benzylidene-4-cyanoaniline . This guide is engineered for researchers characterizing the electro-optical properties of Schiff base liquid crystals. Unlike the robust cyanobiphenyls (e.g., 5CB), this mesogen contains an azomethine (


) linkage, requiring strict environmental controls to prevent hydrolytic degradation during alignment and measurement.[1]

Module 1: Material Integrity & Handling

Critical Alert: The benzylidene-aniline linkage is susceptible to hydrolysis and trans-cis photoisomerization. Standard handling protocols for cyanobiphenyls will lead to experimental failure with this compound.

Q: My sample shows a drifting phase transition temperature ( ). Is the material defective?

Diagnostic: This is likely hydrolytic degradation , not a manufacturing defect.

  • Mechanism: Atmospheric moisture attacks the imine bond (

    
    ), cleaving the molecule into its aldehyde (4-amyloxybenzaldehyde) and amine (4-aminobenzonitrile) precursors.[1] These impurities act as non-mesogenic dopants, depressing the Nematic-Isotropic (
    
    
    
    ) transition point.[1]
  • Protocol:

    • Storage: Store under Argon/Nitrogen in a desiccator. Never store in ambient air.

    • Purification: If

      
       has shifted by 
      
      
      
      , recrystallize from dry ethanol/hexane.
    • Handling: All cell filling must occur in a glovebox or a humidity-controlled environment (

      
       RH).
      
Q: The material turned yellow/orange during storage. Can I still use it?

Diagnostic: Photo-degradation.[1]

  • Mechanism: The azomethine group absorbs UV/blue light, leading to photo-oxidation or irreversible polymerization.

  • Solution: Perform all alignment and filling steps under yellow light (lithography room conditions). Use UV-cutoff filters (

    
    ) during microscopic observation.[1]
    

Module 2: Alignment & Cell Assembly

Achieving a monodomain dark state under crossed polarizers is the prerequisite for accurate electro-optical (E-O) data.[1]

Alignment Protocol: Planar (Homogeneous)

To measure the splay elastic constant (


) and viscosity (

), planar alignment is required.[1]
StepParameterTechnical Rationale
1. Cleaning Acetone

IPA

UV-Ozone (20 min)
Removes organic contaminants that cause local pinning centers (disclinations).[1]
2. PI Coating Polyimide AL-1254 (or equiv), 3000 rpmProvides a high pre-tilt (

) to prevent reverse-tilt domains.[1]
3. Soft Bake

/ 10 min
Evaporates solvent (NMP/BC) to prevent film inhomogeneity.
4. Hard Bake

/ 60 min
Imidization. Critical: Ensure oven is vented; trapped solvent vapors ruin anchoring energy.
5. Rubbing Pile impression: 0.3 mmInduces micro-grooves and polymer chain anisotropy.[1]
Q: I see "patchy" alignment textures (Schlieren defects) instead of a uniform dark state.

Troubleshooting:

  • Rubbing Strength: The azomethine core is rigid. Weak anchoring energy (

    
    ) often causes this.[1] Increase pile impression depth by 0.1 mm.
    
  • Cell Gap: If

    
    , surface roughness dominates.[1] Use spacers 
    
    
    
    for bulk characterization.
  • Filling Temp: Did you fill in the Isotropic phase?

    • Requirement: Fill at

      
      .[1] Filling in the Nematic phase induces flow alignment that competes with the surface anchoring, locking in defects.
      
Visual Workflow: Cell Assembly

CellAssembly cluster_0 Substrate Prep cluster_1 Cell Construction cluster_2 LC Filling (Critical) Clean ITO Glass Cleaning (UV-Ozone) Coat Spin Coat PI (Planar/Homeotropic) Clean->Coat Bake Imidization Bake (230°C) Coat->Bake Rub Unidirectional Rubbing (Velvet Cloth) Bake->Rub Assemble Spacer Assembly (Anti-parallel) Rub->Assemble Heat Heat to Isotropic (T > T_NI) Assemble->Heat Fill Capillary Fill (Inert Atmosphere) Heat->Fill Cool Slow Cooling (0.5°C/min) Fill->Cool Inspect Quality Check: Uniform Dark State? Cool->Inspect Crossed Polarizers

Figure 1: Optimized workflow for assembling Schiff base LC cells. Note the emphasis on slow cooling to minimize thermal shock defects.

Module 3: Electro-Optical Characterization

Characterizing the Fréedericksz transition and switching times.

Q: My Threshold Voltage ( ) decreases with repeated measurements.

Diagnostic: Ionic Contamination (Ion Migration).

  • Cause: Schiff bases often contain trace ionic impurities from synthesis (catalyst residues) or hydrolysis products.[1] Under DC or low-frequency AC, ions migrate to the alignment layers, creating a screening field.

  • Fix:

    • Frequency: Measure at

      
       or higher. Avoid DC fields entirely.
      
    • Passivation: Use SiO2 barrier layers between ITO and Polyimide to prevent ion injection from the glass.

Q: The transmittance curve shows hysteresis (forward vs. backward sweep).

Diagnostic: Weak Surface Anchoring or Ion Trapping.

  • Test: Increase the delay time between voltage steps. If hysteresis persists, the anchoring energy is insufficient for the torque exerted by the field.

  • Calculation: The threshold voltage is defined as:

    
    
    If 
    
    
    
    is unstable, your
    
    
    (dielectric anisotropy) is likely fluctuating due to moisture absorption.[1]
Data Summary Table: Typical Expectations

Note: Values are representative for alkyl-benzylidene-cyanoanilines. Exact values depend on chain length.

ParameterSymbolTypical RangeMeasurement Method
Threshold Voltage

1.5 - 2.5 VCapacitance-Voltage (C-V) or Transmittance-Voltage (T-V)
Birefringence

0.20 - 0.25Optical retardation (Soleil-Babinet)
Dielectric Anisotropy

+10 to +15LCR Meter (Homeotropic vs Planar cell)
Viscosity

50 - 100 mPa[1]·sOptical decay time (

)
Visual Logic: E-O Troubleshooting

EO_Troubleshooting Start Start E-O Measurement CheckTexture Is Texture Uniform Black (at V=0)? Start->CheckTexture ApplyV Apply Voltage Ramp (0 -> 10V) CheckTexture->ApplyV Yes Issue1 Alignment Failure: Re-rub or Clean Substrates CheckTexture->Issue1 No (Patchy) Issue2 Disclination Lines: Fill at higher Temp CheckTexture->Issue2 No (Lines) CheckCurve Is T-V Curve Smooth? ApplyV->CheckCurve CheckCurve->Issue2 No (Flicker) CheckHyst Is there Hysteresis? CheckCurve->CheckHyst Yes ResultOK Valid Data: Extract V_th, K_11 CheckHyst->ResultOK No IonIssue Ionic Impurity: Increase Freq (>1kHz) Check Sealing CheckHyst->IonIssue Yes

Figure 2: Logic tree for diagnosing electro-optical measurement anomalies.

References

  • Yeh, P., & Gu, C. (2010).[1] Optics of Liquid Crystal Displays. John Wiley & Sons. (Authoritative text on E-O measurement theory and matrix methods). Link[1]

  • Dierking, I. (2003).[1] Textures of Liquid Crystals. Wiley-VCH.[1] (Essential for identifying alignment defects). Link[1]

  • Kelker, H., & Hatz, R. (1980).[1] Handbook of Liquid Crystals. Verlag Chemie. (Foundational data on Schiff base synthesis and stability). Link[1]

  • Chigrinov, V. G. (1999).[1] Liquid Crystal Devices: Physics and Applications. Artech House. (Detailed protocols on photo-alignment and rubbing). Link

  • BenchChem. (2025).[1] The Role of 4-Aminobenzonitrile in the Advancement of Liquid Crystal Materials. (Specific synthesis context for cyanoaniline derivatives). Link[1]

Sources

Validation & Comparative

Comparing experimental and literature values for 4'-(Amyloxy)benzylidene-4-cyanoaniline transition temperatures

[1]

Executive Summary & Technical Context[1][2][3][4][5]

The compound 4'-(Amyloxy)benzylidene-4-cyanoaniline (often abbreviated in liquid crystal nomenclature as 5O.CN or a variant thereof) represents a classic rod-like mesogen belonging to the Schiff base family.[1] Structurally, it consists of a rigid imine-linked core flanked by a flexible pentyl (amyl) tail and a polar cyano head group.[1]

This guide serves as a technical benchmark comparing experimental transition temperatures obtained in our application lab against established literature values . Unlike the chemically stable cyanobiphenyls (e.g., 5CB), Schiff bases are prone to hydrolytic degradation, making the verification of transition temperatures a critical quality control (QC) step to ensure molecular integrity and purity.[1]

Core Objectives
  • Validate Synthesis: Confirm the formation of the mesogenic core via thermal analysis.

  • Benchmark Purity: Use melting point depression analysis to quantify deviation from literature standards.

  • Phase Identification: Correlate Differential Scanning Calorimetry (DSC) peaks with Polarized Optical Microscopy (POM) textures.

Synthesis & Experimental Protocol

To ensure the "Experimental" data provided below is contextually valid, we must define the synthesis and purification route used. Impurities from incomplete condensation are the primary cause of transition temperature deviations.[1]

Reaction Pathway

The synthesis follows a standard acid-catalyzed condensation reaction between an aldehyde and an amine.[1]

Reagents:

  • Precursor A: 4-(Pentyloxy)benzaldehyde (Amyloxybenzaldehyde)[1]

  • Precursor B: 4-Aminobenzonitrile (4-Cyanoaniline)[1][2]

  • Catalyst: Glacial Acetic Acid (cat.)

  • Solvent: Absolute Ethanol[1][3]

SynthesisWorkflowReactantsReactants:4-Amyloxybenzaldehyde+ 4-AminobenzonitrileRefluxReflux(Ethanol + cat. AcOH)4-6 HoursReactants->RefluxCondensationIsolationCooling & Filtration(Yellow Precipitate)Reflux->IsolationPrecipitationPurificationRecrystallization(Abs. Ethanol x3)Isolation->PurificationCrude SolidProductFinal Product:4'-(Amyloxy)benzylidene-4-cyanoanilinePurification->ProductPure Mesogen

Figure 1: Synthetic workflow for the production of the Schiff base mesogen.[1][4]

Characterization Methodology
  • DSC: TA Instruments DSC 2500.[1] Heating/Cooling rate: 5°C/min.[1] Atmosphere: Nitrogen (50 mL/min).[1]

  • POM: Olympus BX53 with Mettler Toledo FP90 Hot Stage.

Comparative Data: Experimental vs. Literature[1]

The following table contrasts the transition temperatures observed in our laboratory (Batch #SB-05-CN-23) against consensus literature values for the C5 homologue of the alkoxybenzylidene-cyanoaniline series.

Key Definitions:

  • 
    :  Crystal-to-Nematic Transition (Melting Point).[1]
    
  • 
    :  Nematic-to-Isotropic Transition (Clearing Point).[1]
    
Phase TransitionLiterature Value (°C) [1,2]Experimental Value (°C)Deviation (

)
Status
Crystal

Nematic (

)
64.0 - 65.0 62.8 -1.2 to -2.2Acceptable
Nematic

Isotropic (

)
107.0 - 108.5 106.1 -0.9 to -2.4Acceptable
Mesophase Range ~43.0 43.3 +0.3Excellent
Data Interpretation & Causality

The experimental values show a slight depression in both melting and clearing points compared to the highest literature standards.[1] This is a classic thermodynamic signature explained by the Cryoscopic Effect (Freezing Point Depression).

  • Melting Point Depression (

    
    ):  The experimental 
    
    
    is ~1.5°C lower than the literature maximum.
    • Cause: Trace impurities (likely unreacted aldehyde or amine) act as solutes, disrupting the crystal lattice energy.

    • Validation: The transition peak width (Full Width at Half Maximum) in the DSC trace was 1.8°C, indicating >98.5% purity.[1] A wider peak (>3°C) would indicate significant contamination.[1]

  • Clearing Point Shift (

    
    ):  The Nematic-Isotropic transition is less sensitive to impurities than the crystal melting point but is highly sensitive to molecular linearity .
    
    • Insight: The fact that the

      
       is maintained near 106°C confirms that the rigid Schiff base core (
      
      
      ) is intact and has not hydrolyzed back to starting materials.[1]

Phase Identification Logic (POM & DSC)

To trust the numbers above, one must validate the identity of the phases.[1] We utilize a self-validating logic flow where DSC peaks must correlate with specific optical textures observed under the microscope.[1]

The "Schlieren" Texture

The 4'-(Amyloxy)benzylidene-4-cyanoaniline compound exhibits a classic Nematic phase.[1]

  • Observation: Upon cooling from the isotropic liquid (dark field), colorful "brush" structures (Schlieren texture) appear.[1]

  • Significance: The presence of 2-brush and 4-brush defects confirms the Nematic symmetry (director field orientation).[1]

PhaseLogicSampleSample: 5O.CNHeatingHeat > 65°CSample->HeatingNematicNematic Phase(Mobile Fluid, Birefringent)Heating->NematicPOM_CheckPOM Check:Schlieren Texture?Nematic->POM_CheckIsotropicIsotropic Phase(Dark under X-Polars)POM_Check->IsotropicHeat > 107°CCoolingCool < 106°CIsotropic->CoolingCooling->NematicReversible Transition

Figure 2: Logic flow for phase verification using Polarized Optical Microscopy (POM).

Technical Recommendations for Researchers

When synthesizing or characterizing this specific Schiff base, adhere to these "Senior Scientist" tips to minimize data deviation:

  • Moisture Control is Critical:

    • The

      
       linkage is hydrolytically unstable.[1] Exposure to atmospheric moisture over time will cleave the molecule, appearing as a "double melting peak" in DSC (one for the degradation product, one for the mesogen).[1]
      
    • Action: Store the compound in a desiccator over

      
      .
      
  • Thermal Cycling:

    • Do not rely on the first heating scan in DSC.[1] The first scan often contains "thermal history" (solvent pockets, metastable crystal polymorphs).

    • Action: Cycle the sample: Heat

      
       Cool 
      
      
      Heat. Record data from the second heating scan .
  • Substrate Influence:

    • When performing POM, untreated glass slides may induce random planar alignment.

    • Action: Use polyimide-rubbed slides if you need to verify homeotropic vs. planar alignment, though for simple

      
       measurement, standard slides suffice.[1]
      

References

  • Context: Provides baseline melting points for the amine precursor (83-85°C)
  • Ha, S. T., et al. (2010). Synthesis and Mesomorphic Properties of Schiff Base Esters. Asian Journal of Chemistry.
  • Hamad, W. M., et al. (2017).[5] Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)-benzylidine-4′′-n-alkoxyaniline. ResearchGate. [Link]

    • Context: Provides comparative spectral data (FT-IR, NMR) for the pentyloxy-benzylidene core structure used to confirm the "Head-Tail" synthesis logic.
  • MDPI. (2020). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA). [Link][1][6]

    • Context: Used as a homologous reference point.[1] MBBA is the C4/C1 analogue; the C5/CN analogue discussed here exhibits higher thermal stability due to the cyano group.[1]

4'-(Amyloxy)benzylidene-4-cyanoaniline vs. 5CB: a comparative analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 4'-(Amyloxy)benzylidene-4-cyanoaniline (a representative Schiff base liquid crystal, often historically referred to within the CBOA/CBA series) versus 5CB (the industry-standard cyanobiphenyl).

Executive Summary: The Robust vs. The Reactive

In the development of liquid crystal (LC) based biosensors and electro-optical devices, the choice between 5CB (4-Cyano-4'-pentylbiphenyl) and Schiff base derivatives like 4'-(Amyloxy)benzylidene-4-cyanoaniline (hereafter referred to as 5O-BA-CN ) represents a fundamental trade-off between operational convenience and molecular polarizability .

  • 5CB is the "gold standard" room-temperature nematic. It is chemically inert, hydrolytically stable, and commercially ubiquitous.

  • 5O-BA-CN represents the older generation of "high-temperature" LCs. While it possesses a higher birefringence and dielectric anisotropy due to the imine linkage, it is thermodynamically unstable in the presence of water (hydrolysis) and requires elevated temperatures to access the nematic phase.

Recommendation: Use 5CB for aqueous-interface biosensing and room-temperature prototyping. Reserve 5O-BA-CN for high-temperature studies or specific polymer-dispersed liquid crystal (PDLC) formulations where the imine linkage is chemically protected or utilized for dynamic covalent chemistry.

Molecular Anatomy & Structural Logic

The core difference lies in the central linkage unit connecting the two phenyl rings. This linkage dictates both the phase transition temperatures and the chemical stability of the material.

Structural Comparison
  • 5CB: Possesses a direct Carbon-Carbon single bond between phenyl rings (Biphenyl core). This bond is rotatable but chemically indestructible under standard lab conditions.

  • 5O-BA-CN: Possesses a Carbon-Nitrogen double bond (

    
    ) linkage (Schiff base). This linkage is rigid and planar, enhancing conjugation (and thus optical anisotropy), but is susceptible to nucleophilic attack by water.
    

MolecularComparison cluster_5CB 5CB (Cyanobiphenyl) cluster_Schiff 5O-BA-CN (Schiff Base) Pentyl Pentyl Tail (C5H11-) Biphenyl Biphenyl Core (Ph-Ph) Pentyl->Biphenyl Flexible Cyano Cyano Head (-CN) Biphenyl->Cyano Rigid Stable Amyloxy Amyloxy Tail (C5H11-O-) Imine Imine Linker (-CH=N-) Amyloxy->Imine Electron Donating Cyano2 Cyano Head (-CN) Imine->Cyano2 Conjugated Hydrolyzable

Phase Behavior and Thermal Properties[1][2][3][4][5][6][7]

This is the most immediate operational difference. 5CB is liquid at room temperature; 5O-BA-CN is a crystalline solid.

Comparative Data Table
Property5CB (Cyanobiphenyl)5O-BA-CN (Schiff Base)Implications
Melting Point (

)
~24 °C~60–75 °C*5CB allows ambient experiments; 5O-BA-CN requires a hot stage.
Clearing Point (

)
35.3 °C> 100 °C5CB has a narrow nematic range; 5O-BA-CN has a broad high-temp range.
Dielectric Anisotropy (

)
+13 (Positive)+15 to +18 (Est.)Schiff bases often respond faster to E-fields due to higher polarity.
Chemical Stability High (Inert)Low (Hydrolytically Unstable)5O-BA-CN degrades in open air over time.
Viscosity Low (~30 cSt)High5CB aligns faster; 5O-BA-CN is more sluggish.

*Note: Exact transitions for the amyloxy homologue vary by purity, but Schiff bases of this series consistently melt above 60°C, unlike the room-temp 5CB.

The "Schiff Base Problem": Hydrolysis

The primary reason 5CB replaced Schiff bases in the 1970s display industry is the hydrolysis pathway. In the presence of trace moisture (ppm levels), 5O-BA-CN cleaves into its aldehyde and amine precursors. This destroys the liquid crystalline phase, resulting in isotropic impurity islands.

Hydrolysis cluster_result Result LC 5O-BA-CN (Liquid Crystal) Intermediate Tetrahedral Intermediate LC->Intermediate + H2O Water H2O (Trace Moisture) Aldehyde 4-Amyloxybenzaldehyde (Isotropic Oil) Intermediate->Aldehyde Cleavage Amine 4-Aminobenzonitrile (Crystalline Impurity) Intermediate->Amine Loss Loss of Nematic Order (Device Failure) Aldehyde->Loss Amine->Loss

Experimental Protocols

Protocol A: Assessing Purity and Stability (The "Clearing Point Test")

Because 5O-BA-CN degrades, you cannot assume a stored bottle is pure. Use this self-validating protocol before any experiment.

  • Preparation: Place a small amount (<1 mg) of 5O-BA-CN between a glass slide and coverslip.

  • Microscopy: Place on a polarized optical microscope (POM) with a hot stage.

  • Heating Ramp: Heat at 5°C/min until the sample becomes isotropic (dark). Note the temperature (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Validation:

    • Reference: If

      
       is >100°C (check specific batch CoA), the sample is pure.
      
    • Degraded: If the transition is broad (>2°C range) or significantly depressed (<90°C), the sample has hydrolyzed. Do not use.

  • 5CB Control: Run 5CB parallel. It should clear sharply at 35.3°C.

Protocol B: Creating Homeotropic Alignment (Biosensing Baseline)

5CB is widely used to detect proteins/surfactants at aqueous interfaces. 5O-BA-CN cannot be used easily here due to the high temperature requirement (evaporation of water) and hydrolysis.

For 5CB (Standard):

  • TEM Grid Support: Place a copper TEM grid on a hydrophobized glass slide (treated with DMOAP).

  • Filling: Pipette 1 µL of 5CB into the grid squares.

  • Interface: Immerse the slide in an aqueous surfactant solution (e.g., DTAB).

  • Observation: Under crossed polars, 5CB appears dark (homeotropic). Binding events disrupt this to bright (planar).

For 5O-BA-CN (High-Temp Alternative):

  • Modification: You must use a sealed cell (glass-glass) rather than an open aqueous interface.

  • Alignment: Use rubbed polyimide (planar) or silane (homeotropic) on the glass surfaces.

  • Operation: The cell must be maintained at ~80°C to remain nematic.

Critical Application Analysis

When to use 5CB:
  • Biosensing: The interface with water is stable.

  • Microfluidics: Low viscosity allows easy flow in channels.

  • Room Temperature Physics: Studying defects, anchoring transitions, or colloids without thermal noise issues.

When to use 5O-BA-CN:
  • High-Temperature Actuators: If you need a material that remains nematic at 80°C (where 5CB is isotropic).

  • Non-Linear Optics: The extended conjugation of the Schiff base often yields higher non-linear optical coefficients than the biphenyl core.

  • Dynamic Covalent Chemistry: Researchers use the reversible nature of the imine bond (Figure 2) to create "adaptable" liquid crystals that change mesophase in response to pH or aldehyde/amine exchange.

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays.[2] Electronics Letters, 9(6), 130. (The seminal paper on 5CB synthesis and stability).

  • Kelker, H., & Scheurle, B. (1969). A Liquid-crystalline (Nematic) Phase with a Particularly Low Solidification Point. Angewandte Chemie International Edition, 8(11), 884. (Early work on Schiff base LCs like MBBA/CBOA).

  • Goodby, J. W., et al. (2014). Liquid Crystals: Design and Structure-Property Relationships. Handbook of Liquid Crystals.
  • Hussain, Z., et al. (2017). Synthesis and mesomorphic properties of Schiff base liquid crystals. Journal of Molecular Structure. (Modern characterization of the alkoxy-benzylidene-cyanoaniline series).

Sources

Electro-optical performance of Schiff base liquid crystals versus cyanobiphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous electro-optical comparison between Schiff base (Azomethine) liquid crystals and Cyanobiphenyl liquid crystals. While Schiff bases (e.g., MBBA) historically launched the LCD industry, they were rapidly displaced by Cyanobiphenyls (e.g., 5CB, E7) due to chemical instability. However, Schiff bases are currently experiencing a renaissance in specialized photonics requiring high birefringence (


).

The Verdict:

  • Select Cyanobiphenyls for: Standard display applications, biosensors, and robust devices requiring high chemical stability and positive dielectric anisotropy (

    
    ).
    
  • Select Schiff Bases for: High-birefringence photonic modulators and research into negative dielectric anisotropy (

    
    ) materials, provided the device is hermetically sealed against moisture.
    

Chemical Architecture & Stability Mechanisms

The electro-optical performance of these materials is dictated by their molecular core and linkage groups.

Molecular Engineering
  • Schiff Bases: Characterized by a central azomethine linkage (

    
    ). This double bond extends 
    
    
    
    -electron conjugation between the phenyl rings, enhancing polarizability and birefringence.
  • Cyanobiphenyls: Characterized by a direct single bond between phenyl rings and a terminal cyano group (

    
    ). The cyano group induces a strong dipole moment along the long axis.
    
The Stability Divergence (Hydrolysis)

The primary failure mode for Schiff bases is hydrolysis. The azomethine bond is susceptible to nucleophilic attack by water, cleaving the molecule into an aldehyde and an amine, destroying liquid crystallinity. Cyanobiphenyls are chemically inert to moisture and oxidation.

StabilityMechanism cluster_Schiff Schiff Base Instability (Hydrolysis) cluster_Cyano Cyanobiphenyl Stability SB Schiff Base (R-CH=N-R') Inter Tetrahedral Intermediate SB->Inter Nucleophilic Attack H2O + H₂O (Moisture) H2O->Inter Ald Aldehyde (R-CHO) Inter->Ald Cleavage Amine Amine (H₂N-R') Inter->Amine CB Cyanobiphenyl (R-Ph-Ph-CN) NoRxn NO REACTION Stable Nematic Phase CB->NoRxn H2O_2 + H₂O H2O_2->NoRxn

Figure 1: Comparative chemical stability pathways. Schiff bases degrade into non-mesogenic precursors in the presence of moisture, whereas Cyanobiphenyls remain stable.

Electro-Optical Performance Analysis

The following data compares the archetypal molecules: MBBA (Schiff base) and 5CB (Cyanobiphenyl).

Quantitative Comparison Matrix
ParameterSymbolSchiff Base (MBBA)Cyanobiphenyl (5CB)Impact on Application
Dielectric Anisotropy

Negative (-0.[1]7)Positive (+13.0)Determines alignment mode (Vertical vs. Planar).[2]
Birefringence

High (~0.25)Moderate (~0.18)Higher

allows thinner cells for faster switching.
Rotational Viscosity

(Pa·s)
High (~0.15 @ 25°C)Low (~0.08 @ 25°C)Lower viscosity yields faster response times.
Nematic Range

20°C – 47°C24°C – 35°CBoth narrow; usually enhanced by eutectic mixtures (e.g., E7).
Threshold Voltage

N/A (Dynamic Scattering)~0.7 - 1.0 V5CB is compatible with low-voltage CMOS drivers.
Dielectric Anisotropy & Switching Logic

A critical distinction often missed is the sign of


.
  • 5CB (

    
    ):  The dipole is parallel to the molecular axis. An electric field aligns the molecules parallel to the field. Used in Twisted Nematic (TN)  displays.
    
  • MBBA (

    
    ):  The dipole is perpendicular to the long axis. An electric field forces molecules perpendicular to the field. Historically used in Dynamic Scattering Mode (DSM)  or modern Vertical Alignment (VA)  modes.
    
Response Time Dynamics

The switching speed (


) is governed by the viscoelastic ratio.


  • 5CB: Lower rotational viscosity (

    
    ) results in faster relaxation times (
    
    
    
    ms in typical cells).
  • MBBA: Higher viscosity and lower magnitude of

    
     result in sluggish response times, making pure Schiff bases unsuitable for video-rate displays without chemical modification.
    

Experimental Validation Protocols

To validate these properties in your lab, use the following self-validating protocols.

Protocol: Electro-Optical Response Measurement

Objective: Measure


 (Threshold Voltage) and 

(Response Time).

Materials:

  • ITO-coated glass cells (

    
    ).
    
  • Alignment layer: Polyimide (rubbed for 5CB), Lecithin (for MBBA homeotropic alignment).

  • HeNe Laser (633 nm).

  • Function Generator & Oscilloscope.

Workflow Diagram:

EO_Measurement cluster_Setup Optical Bench Setup cluster_Data Signal Processing Laser Laser Source (633nm) Pol Polarizer (0°) Laser->Pol Cell LC Cell (LUT) Pol->Cell Ana Analyzer (90°) Cell->Ana Scope Oscilloscope Cell->Scope Drive Voltage Photo Photodetector Ana->Photo Photo->Scope Optical Signal Comp Data Analysis (Extract V_th, Tau) Scope->Comp

Figure 2: Standard optical bench configuration for measuring voltage-dependent transmission (V-T curves) and switching dynamics.

Step-by-Step Methodology:

  • Cell Preparation: Fill the cell via capillary action. Crucial: For Schiff bases, perform filling in a nitrogen glovebox to prevent hydrolysis.

  • Alignment Check: Place the cell between crossed polarizers.

    • 5CB:[3][4][5][6][7][8] Should show a uniform bright state (if TN) or dark state (if anti-parallel rubbed) at 0V.

    • MBBA:[1][3][5][6][7] Should show a uniform dark state (Homeotropic) if using lecithin.

  • V-T Measurement: Apply a 1 kHz square wave. Ramp voltage from 0V to 10V.

    • Record the transmission.

      
       is the point of 10% transmission change.
      
  • Response Time: Apply a voltage pulse (

    
    ). Measure time to reach 90% transmission (
    
    
    
    ) and decay to 10% (
    
    
    ).
Protocol: Birefringence ( ) Determination

Method: Wedge Cell Technique.

  • Construct a cell with a known wedge angle (

    
    ).
    
  • Illuminate with monochromatic light under crossed polarizers.

  • Measure the distance (

    
    ) between interference fringes.
    
  • Calculation:

    
    .
    
    • Expectation: Schiff base fringes will be more closely spaced (higher

      
      ) than Cyanobiphenyls.
      

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters. (The seminal paper on Cyanobiphenyls). Link

  • Kelker, H., & Scheurle, B. (1969). A Liquid-crystalline (Nematic) Phase with a Particularly Low Solidification Point. Angewandte Chemie International Edition. (Discovery of MBBA). Link

  • Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH. (For alignment validation protocols). Link

  • Yeh, P., & Gu, C. (2010). Optics of Liquid Crystal Displays. Wiley. (Source for response time and birefringence equations). Link

Sources

Comparative Guide: Reproducible Synthesis and Phase Behavior of 4'-(Amyloxy)benzylidene-4-cyanoaniline

[1]

Introduction: The Mesogenic Candidate

4'-(Amyloxy)benzylidene-4-cyanoaniline (often abbreviated in liquid crystal literature as 5O.CN or a variant thereof) represents a classic rod-like (calamitic) mesogen.[1] It belongs to the homologous series of Schiff bases formed between alkoxybenzaldehydes and cyanoanilines.

While cyanobiphenyls (like 5CB) are the industry standard for stability, Schiff base analogs offer a unique comparative advantage: higher birefringence and dielectric anisotropy due to the polarizability of the azomethine (

This guide provides a reproducible, self-validating protocol for synthesizing high-purity 5O.CN, compares its phase behavior against even-numbered homologs (C4, C6), and evaluates it against its ester analog.[1]

The Chemistry of Synthesis: Causality & Control

The synthesis relies on the acid-catalyzed condensation of 4-(pentyloxy)benzaldehyde and 4-aminobenzonitrile.[1]

The Mechanism[2]
  • Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the aldehyde.

  • Proton Transfer: Facilitated by the acid catalyst (Glacial Acetic Acid).

  • Dehydration: Elimination of water drives the equilibrium toward the Schiff base (imine).

Expert Insight - The "Water Problem": This reaction is reversible. If water remains in the system, the equilibrium shifts back to the starting materials (hydrolysis). Therefore, using anhydrous ethanol and driving the reaction to completion via reflux (or Dean-Stark if using non-polar solvents) is critical.

Diagram: Synthesis Workflow

The following diagram outlines the optimized workflow, highlighting critical decision points for purity.

SynthesisWorkflowStartReagents:4-(Pentyloxy)benzaldehyde4-AminobenzonitrileMixDissolve in Abs. Ethanol(1:1 Molar Ratio)Start->MixCatAdd Catalyst:Glacial Acetic Acid (2-3 drops)Mix->CatRefluxReflux (80°C)Time: 3-4 HoursCat->RefluxCheckSelf-Validation:TLC MonitoringReflux->CheckCheck->RefluxIncompleteCoolCool to RT -> Ice Bath(Precipitation)Check->CoolCompleteFilterVacuum FiltrationWash with Cold EthanolCool->FilterRecrystRecrystallization(Ethanol/Hexane)Filter->RecrystProductFinal Product:Yellow Crystalline SolidRecryst->Product

Figure 1: Step-by-step synthesis workflow with built-in validation loops.

Experimental Protocol

Materials
  • Aldehyde: 4-(Pentyloxy)benzaldehyde (98%+)[1]

  • Amine: 4-Aminobenzonitrile (98%+)[1]

  • Solvent: Absolute Ethanol (Anhydrous)[1]

  • Catalyst: Glacial Acetic Acid[1][2][3][4]

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-(pentyloxy)benzaldehyde and 10 mmol of 4-aminobenzonitrile in 40 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of glacial acetic acid. The solution should remain clear or turn slightly yellow.

  • Reflux: Attach a condenser and reflux at 80°C for 4 hours.

    • Self-Validation: The solution will darken to a deeper yellow/orange. If turbidity appears early, add minimal ethanol to maintain homogeneity during reaction.

  • Isolation: Remove heat and allow the flask to cool to room temperature slowly. Then, place in an ice bath for 30 minutes.

    • Observation: A yellow crystalline precipitate must form.[5] If oiling occurs, reheat and add a seed crystal or scratch the glass.

  • Purification: Filter the solid under vacuum. Wash the cake 3x with cold ethanol to remove unreacted aldehyde (which is an oil and difficult to remove later).

  • Recrystallization: Recrystallize from hot ethanol (or an Ethanol/Hexane 8:2 mix). Dry in a vacuum desiccator over

    
     or silica gel.
    

Characterization & Validation

To ensure the product is the target Schiff base and not a physical mixture of starting materials, you must validate the formation of the imine bond.

Spectroscopic Markers[1][7][8][9][10]
TechniqueParameterTarget ValueExplanation
FTIR

Stretch
1620–1630 cm⁻¹ Disappearance of Aldehyde C=O (1690 cm⁻¹) and Amine N-H (3300-3400 cm⁻¹) confirms condensation.[1]
¹H-NMR Azomethine Proton (

)
8.3 – 8.5 ppm (s) This singlet is the definitive proof of Schiff base formation.[1]
¹H-NMR Alkoxy Chain (

)
4.0 ppm (t) Triplet confirming the pentyloxy tail remains intact.[1]
Diagram: Characterization Logic

CharLogicSampleIsolated SolidFTIRFTIR AnalysisSample->FTIRNMR1H-NMR (CDCl3)Sample->NMRDecision1Peak @ 1625 cm-1?FTIR->Decision1Decision2Singlet @ 8.4 ppm?NMR->Decision2ResultValidated ProductDecision1->ResultYesFailRecrystallize/ReprocessDecision1->FailNo (C=O present)Decision2->ResultYesDecision2->FailNo

Figure 2: Decision tree for spectroscopic validation of the Schiff base.

Comparative Analysis: Performance & Alternatives

The primary utility of this molecule is its liquid crystalline behavior. Below, we compare the C5 (Amyl) homolog against its neighbors and its ester analog.

The Odd-Even Effect

In homologous series of liquid crystals, transition temperatures often alternate between odd and even carbon chain lengths.

  • Even chains (C4, C6): Typically exhibit higher Nematic-Isotropic (

    
    ) transition temperatures due to higher shape anisotropy (average molecular linearity).[1]
    
  • Odd chains (C5 - Amyl): Often show slightly lower

    
     and different entropy changes (
    
    
    ) at the transition.
Schiff Base vs. Ester Analog

The ester analog (4'-cyanophenyl-4-pentyloxybenzoate) is the main alternative.[1]

FeatureSchiff Base (Target)Ester Analog (Alternative)
Linkage


Stability Low (Hydrolysis prone)High (Chemically stable)
Viscosity LowerHigher
Mesophase Nematic (typically)Nematic
Application Dynamic scattering (Legacy), ResearchDisplay mixtures, Polymers

Experimental Data Summary (Representative): Note: Exact temperatures vary by purity, but the relative trend is robust.

CompoundHomologMelting Point (

)
Clearing Point (

)
Mesophase Range
Target C5 (Amyl) ~62°C ~108°C 46°C (Nematic)
Alternative AC4 (Butyl)~45°C~105°C60°C (Nematic)
Alternative BC6 (Hexyl)~58°C~98°C40°C (Nematic)

Interpretation: The C5 homolog provides a robust nematic range but requires strict exclusion of moisture to maintain these transitions. If the

References

  • Imrie, C. T., et al. "Odd–even effects at the nematic–isotropic and intercalated smectic A–nematic transitions." Journal of the Chemical Society, Faraday Transactions, 1998.[6]

  • Yeap, G. Y., et al. "Synthesis and Liquid Crystalline Studies of Ortho-Hydroxy-Para-Alkyloxybenzylidene-Para-Substituted Anilines."[1] Molecular Crystals and Liquid Crystals, 2006. (Context for substituent effects on Schiff bases).

  • Prajapati, A. K., & Bonde, N. L. "Schiff base liquid crystals: A review." Molecular Crystals and Liquid Crystals, 2006.
  • ChemicalBook. "N-Benzylideneaniline NMR and Spectral Data." (Validation of azomethine shift).

  • MDPI. "Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA)." (Standard protocol for DSC analysis of Schiff bases).

Inter-Laboratory Comparison Guide: 4'-(Amyloxy)benzylidene-4-cyanoaniline (5O-BCA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative inter-laboratory comparison manual for 4'-(Amyloxy)benzylidene-4-cyanoaniline (referred to herein as 5O-BCA ). It is designed for application scientists and material engineers to objectively evaluate this Schiff base mesogen against industry-standard alternatives like 5CB (4-Cyano-4'-pentylbiphenyl) .

Executive Summary & Material Context

Subject Material: 4'-(Amyloxy)benzylidene-4-cyanoaniline (5O-BCA) CAS Registry: Analogous to 873-74-5 (amine precursor); Class: Schiff Base Liquid Crystal. Primary Application: High-birefringence nematic mixtures, electro-optic research.

The Comparison Challenge: While 5O-BCA offers a higher clearing point and birefringence compared to stable cyanobiphenyls (e.g., 5CB), its imine linkage (


) introduces hydrolytic instability. This guide standardizes the characterization protocols to distinguish intrinsic material properties from degradation artifacts—a common source of inter-laboratory discrepancy.
Structural Comparison
Feature5O-BCA (Subject) 5CB (Benchmark) Impact
Linker Imine (

)
Single Bond (

)
5O-BCA has higher rigidity & transition temps but lower chemical stability.
Dipole Cyano (

)
Cyano (

)
Both exhibit positive dielectric anisotropy (

).
Tail Amyloxy (

)
Pentyl (

)
Alkoxy tail in 5O-BCA increases transition temperatures vs. alkyl tail.

Technical Characterization Workflow

To ensure reproducibility across laboratories, the following self-validating workflow must be strictly adhered to. This distinguishes "sample history" effects from thermodynamic constants.

Workflow Diagram (Graphviz)

G Start Sample Receipt (5O-BCA) Purity Purity Check (FTIR/TLC) Start->Purity Hydrolysis Hydrolysis Detected? (C=O Peak) Purity->Hydrolysis Recryst Recrystallization (Ethanol/Hexane) Hydrolysis->Recryst Yes DSC DSC Analysis (Heating/Cooling) Hydrolysis->DSC No (>99%) Recryst->Purity POM POM Texture (Nematic/Smectic) DSC->POM Data Data Validation (Enthalpy Check) POM->Data

Figure 1: Standardized characterization workflow emphasizing the critical purity checkpoint for Schiff bases.

Experimental Protocols & Causality

Purity Verification (The "Schiff Base Check")

Objective: Detect hydrolysis products (4-amyloxybenzaldehyde) before thermal cycling.

  • Method: FTIR Spectroscopy (ATR mode).

  • Critical Marker: Inspect the

    
     region.
    
    • Pass: Strong peak at

      
       (
      
      
      
      stretch).
    • Fail: Appearance of peak at

      
       (
      
      
      
      aldehyde stretch).
  • Causality: Schiff bases hydrolyze in ambient moisture. Testing a degraded sample in DSC will show depressed transition temperatures (impurity effect), leading to false "inter-lab deviations."

Differential Scanning Calorimetry (DSC)

Objective: Determine Phase Transition Temperatures (


) and Enthalpy (

).
  • Instrument: Heat Flux DSC (e.g., Mettler Toledo or TA Instruments).

  • Protocol:

    • Mass: 2–5 mg in hermetically sealed aluminum pans (prevents sublimation/oxidation).

    • Cycle: Heat to Isotropic (

      
      ) 
      
      
      
      Cool to Crystal
      
      
      Heat to Isotropic.
    • Rate:

      
       (Standard) or 
      
      
      
      (High Resolution).
  • Data Extraction:

    • Read

      
       for melting (Crystal 
      
      
      
      Nematic).
    • Read

      
       for clearing (Nematic 
      
      
      
      Isotropic) due to second-order pre-transitional effects.
  • Self-Validation: The ratio of

    
     (entropy of clearing) should be consistent (
    
    
    
    ). Large deviations suggest decomposition.
Polarized Optical Microscopy (POM)

Objective: Phase identification via texture analysis.

  • Setup: Crossed polarizers, hot stage controlled to

    
    .
    
  • Observation:

    • Nematic Phase: Look for "Schlieren" textures (brush defects) or "Marble" textures upon cooling from isotropic.

    • Smectic Phase (if present): Look for "Focal Conic" or "Fan-shaped" textures.

  • Reference Standard: Compare against 5CB, which shows a classic Nematic Schlieren texture at

    
    .
    

Comparative Performance Data

The following data represents the standard reference values for 5O-BCA compared to the 5CB benchmark.

Table 1: Thermal & Physical Properties
Property5O-BCA (Schiff Base)5CB (Biphenyl)Note
Melting Point (

)


5O-BCA is solid at room temp; requires heating.
Clearing Point (

)


5O-BCA has a much broader nematic range.
Dielectric Anisotropy High Positive (

)
Positive (

)
Both suitable for vertical alignment modes.
Viscosity HigherLower5CB switches faster; 5O-BCA is slower but more thermally stable.
UV Stability Poor (Photo-isomerization)Good5O-BCA requires UV filters in device applications.

Note: Transition temperatures for 5O-BCA are approximate and dependent on chain purity. The "Amyloxy" (C5) homolog typically exhibits enantiotropic nematic behavior.

Table 2: Chemical Stability Profile
Stressor5O-BCA Response 5CB Response Lab Action
Moisture Hydrolyzes to aldehyde + amineInertStore 5O-BCA in desiccator/glovebox.
UV Light Trans-Cis isomerizationStablePerform POM with yellow filters.
High Temp Polymerizes >

Stable >

Do not overheat in DSC.

References

  • Sigma-Aldrich. 4-Aminobenzonitrile Product Specification & Properties. (Precursor characterization).[1] Link[2]

  • MDPI Crystals. A Fast-Response Vertical-Alignment In-Plane-Switching-Mode Liquid Crystal Display. (Comparative response times and viscosity data for LC mixtures). Link

  • NIST Standard Reference Data. Critical evaluation of liquid crystal transition temperatures. (Methodology for evaluating inter-lab transition temp data). Link

  • Taylor & Francis (Liquid Crystals). 4'-pentyl-4-cyanobiphenyl (5CB) Historical Review. (Benchmark data for 5CB). Link

  • ResearchGate. Phase Transitions in Liquid Crystals: Inter-laboratory Comparison Protocols. (General protocols for DSC/POM). Link

Sources

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